molecular formula C10H13ClN2O B1181211 α-Methyl-D-tyrosine CAS No. 1991-86-2

α-Methyl-D-tyrosine

Cat. No.: B1181211
CAS No.: 1991-86-2
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Description

α-Methyl-D-tyrosine is a useful research compound. Its molecular formula is C10H13ClN2O. The purity is usually 95%.
BenchChem offers high-quality α-Methyl-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about α-Methyl-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1991-86-2

Molecular Formula

C10H13ClN2O

Origin of Product

United States

Foundational & Exploratory

Stereochemical Pharmacology of α-Methyl-Tyrosine: Early Mechanistic & Transport Studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Early Studies on α-Methyl-D-Tyrosine (and its Stereochemical Context) Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The introduction of α-Methyl-tyrosine (α-MT) in the mid-1960s marked a watershed moment in neuropharmacology, providing the first tool to specifically inhibit Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis. While the L-isomer (Metyrosine) became the clinical standard for pheochromocytoma, early studies on the D-isomer (α-Methyl-D-tyrosine) were scientifically pivotal. The D-isomer served as a critical negative control, demonstrating that the behavioral and neurochemical effects of the drug were due to specific enzymatic blockade rather than non-specific toxicity or transport competition. This guide analyzes the early stereochemical differentiation that established the "rate-limiting" dogma of catecholamine synthesis.

The Isomeric Divergence: L- vs. D-α-Methyltyrosine[1]

The structural modification of tyrosine by adding a methyl group at the α-carbon creates a chiral center, resulting in two enantiomers. Early characterization by Spector, Sjoerdsma, and Udenfriend (1965) revealed a profound pharmacological divergence that became the gold standard for validating catecholamine depletion experiments.

Stereospecificity of Enzyme Inhibition

The defining characteristic of early α-MT research was the observation that Tyrosine Hydroxylase (TH) is highly stereoselective.

  • L-α-Methyltyrosine: Acts as a potent, competitive inhibitor of TH (

    
    ). It mimics the natural substrate L-Tyrosine, occupying the active site and preventing hydroxylation to L-DOPA.
    
  • D-α-Methyltyrosine: Exhibits negligible affinity for TH. In early in vitro assays using adrenal medulla homogenates, the D-isomer failed to inhibit DOPA formation even at high concentrations.

The "D-Isomer" as a Mechanistic Probe

The D-isomer was not merely an inactive byproduct; it was utilized as a pharmacological probe to rule out off-target effects.

  • Transport Control: Both L- and D- isomers are transported across the Blood-Brain Barrier (BBB) via the L-type Amino Acid Transporter 1 (LAT1) .

  • Toxicity Control: By administering the D-isomer, researchers could prove that sedation and hypotension were not caused by the physical presence of the methylated amino acid in the brain, but specifically by the consequences of TH inhibition (catecholamine depletion) triggered only by the L-isomer.

Mechanism of Action: The Rate-Limiting Blockade[2]

The primary utility of α-Methyl-L-tyrosine was its ability to interrupt the biosynthetic pathway at the very first step.[1] This confirmed the hypothesis that the conversion of Tyrosine to DOPA is the rate-limiting step (levelling valve) of the pathway.

Competitive Inhibition Kinetics
  • Type: Competitive antagonist relative to substrate (Tyrosine).[2]

  • Cofactor Interaction: The inhibition is non-competitive with respect to the pteridine cofactor (BH4).

  • Consequence: A reduction in Vmax is not observed; rather, the

    
     for tyrosine is effectively increased, requiring higher intracellular tyrosine concentrations to overcome the blockade.
    
Visualization: The Stereochemical Blockade

The following diagram illustrates the pathway and the specific point of divergence between the isomers.

CatecholamineBlockade Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting) Tyrosine->TH Substrate D_aMT D-α-Methyltyrosine (Inactive Control) D_aMT->TH No Binding (Bypass) L_aMT L-α-Methyltyrosine (Active Inhibitor) L_aMT->TH Competitive Inhibition DOPA L-DOPA TH->DOPA Hydroxylation Dopamine Dopamine DOPA->Dopamine AADC NE Norepinephrine Dopamine->NE DBH LAT1 LAT1 Transporter (BBB) LAT1->Tyrosine LAT1->D_aMT LAT1->L_aMT Blood Blood Circulation Blood->LAT1 Blood->LAT1 Blood->LAT1

Caption: Stereoselective inhibition of catecholamine synthesis. Both isomers cross the BBB via LAT1, but only the L-isomer inhibits Tyrosine Hydroxylase. The D-isomer remains inert regarding synthesis.

Early Pharmacodynamics & Depletion Profiles

Quantitative studies from the 1960s (Udenfriend, Brodie) established the time-course of depletion. These experiments were critical for understanding the turnover rates of catecholamines in different tissues.

Tissue-Specific Depletion Kinetics

The depletion of norepinephrine (NE) follows first-order kinetics, representing the efflux of stored amines without replacement.

TissueHalf-Life of NE (post-α-MT)Physiological Implication
Brain (Brainstem) ~4 hoursRapid turnover; correlates with onset of sedation.
Heart ~8-10 hoursSlower turnover; sympathetic tone maintenance.
Adrenal Medulla >24 hoursVery slow turnover; resistant to acute depletion.
The "Sedation" Phenotype

One of the earliest behavioral findings was that α-MT caused profound sedation in animals, which could be reversed by L-DOPA but not by 5-HT precursors.

  • L-Isomer Effect: Dose-dependent decrease in locomotor activity.

  • D-Isomer Effect: No significant change in locomotor activity (validating the dopaminergic hypothesis of arousal).

Experimental Workflow: The "Spector Protocol"

To ensure scientific rigor, early researchers utilized a specific workflow to calculate turnover rates using α-MT. This protocol remains a reference standard for turnover studies.

SpectorProtocol Step1 Step 1: Baseline Measurement Measure endogenous NE/DA levels (Control) Step2 Step 2: Administration Inject L-α-MT (200 mg/kg i.p.) Step1->Step2 Step3 Step 3: Time-Course Sampling Sacrifice animals at t=0, 2, 4, 8 hrs Step2->Step3 Step4 Step 4: Quantification Fluorometric Assay of NE/DA Step3->Step4 Step5 Step 5: Kinetic Plotting Plot log[NE] vs. Time Step4->Step5 Calc Calculation: Slope = fractional rate constant (k) Turnover Rate = k × [NE]₀ Step5->Calc

Caption: The "Spector Protocol" for determining catecholamine turnover. The decay slope of amine concentration after TH blockade indicates the synthesis rate.

Clinical Translation & Modern Relevance

While the L-isomer (Metyrosine/Demser) found clinical use in the management of Pheochromocytoma (to control hypertension and catecholamine storm during surgery), the D-isomer found a renaissance in modern oncology.

  • Pheochromocytoma (L-isomer): Reduces catecholamine synthesis by 50-80%.

  • PET Imaging (D-isomer): Because D-α-methyltyrosine is transported by LAT1 (upregulated in tumors) but not metabolized, it serves as an ideal scaffold for PET tracers (e.g., D-[18F]FAMT ). It accumulates in tumor cells without being incorporated into proteins or degraded, providing high-contrast imaging of amino acid transport rates.

References

  • Sjoerdsma A, Engelman K, Spector S, Udenfriend S. (1965).[3][4] Inhibition of catecholamine synthesis in man with alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[5][6] The Lancet.[3] Link

  • Spector S, Sjoerdsma A, Udenfriend S. (1965).[3][4] Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[5] Journal of Pharmacology and Experimental Therapeutics.[3] Link

  • Nagatsu T, Levitt M, Udenfriend S. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis.[7] Journal of Biological Chemistry. Link

  • Udenfriend S, Zaltzman-Nirenberg P, Nagatsu T. (1965). Inhibitors of purified beef adrenal tyrosine hydroxylase. Biochemical Pharmacology.[3] Link

  • Watanabe Y, et al. (2013). Biological evaluation of 3-[18F]fluoro-alpha-methyl-D-tyrosine (D-[18F]FAMT) as a novel amino acid tracer for positron emission tomography.[8][9] Annals of Nuclear Medicine.[10][11] Link[8]

Sources

Methodological & Application

α-Methyl-D-tyrosine use in Parkinson's disease models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Dopamine Depletion & Stereochemical Validation using


-Methyl-p-Tyrosine Isomers 

-Methyl-D-tyrosine use in Parkinson's disease models[1]

Executive Summary & Core Directive

This guide details the rigorous application of


-Methyl-p-tyrosine (AMPT)  in generating symptomatic models of Parkinson’s Disease (PD).[1]

Critical Scientific Distinction: To establish a valid pharmacological model, researchers must distinguish between the enantiomers of AMPT.[1]

  • 
    -Methyl-L-tyrosine (Metyrosine):  The active  competitive inhibitor of Tyrosine Hydroxylase (TH).[1] It depletes dopamine (DA) to induce akinesia and catalepsy.[1]
    
  • 
    -Methyl-D-tyrosine:  The inactive  isomer.[1] It does not inhibit TH.[1]
    

Direct Answer to Topic: While the L-isomer creates the PD phenotype,


-Methyl-D-tyrosine  is the essential negative control .[1] Its application is mandatory to demonstrate that observed behavioral deficits are caused specifically by DA depletion, rather than non-specific toxicity, osmotic shock, or pH imbalances from the injection vehicle.[1] This guide covers the protocol for both the active induction (L-isomer) and the stereospecific validation (D-isomer).[1]

Mechanistic Principles

Parkinson’s disease is characterized by the loss of nigrostriatal dopamine.[2][3][4] Unlike neurotoxic models (e.g., 6-OHDA, MPTP) which cause permanent cell death, AMPT causes transient, reversible functional depletion .[1]

AMPT mimics the structure of Tyrosine. The L-isomer binds to the active site of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine synthesis, preventing the conversion of Tyrosine to L-DOPA.[1][5]

Pathway Visualization

AMPT_Mechanism Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting) Tyrosine->TH LDOPA L-DOPA TH->LDOPA Hydroxylation Dopamine Dopamine LDOPA->Dopamine AADC L_AMPT α-Methyl-L-Tyrosine (ACTIVE BLOCKER) L_AMPT->TH Competes with Tyrosine D_AMPT α-Methyl-D-Tyrosine (INACTIVE CONTROL) D_AMPT->TH No Binding (Stereoselective)

Figure 1: Stereospecific inhibition of Tyrosine Hydroxylase.[1] Only the L-isomer inhibits the enzyme; the D-isomer serves as a control for off-target effects.[1]

Experimental Protocol

Safety Note: AMPT can cause crystalluria (precipitation in urine) and hypothermia.[1] Maintain animal body temperature during the experiment.

A. Compound Preparation

AMPT is poorly soluble in water at neutral pH.[1] Proper preparation is critical to avoid abdominal irritation in rodents.[1]

ComponentActive Group (Induction)Control Group (Validation)
Compound

-Methyl-L -tyrosine (or DL-mix*)

-Methyl-D -tyrosine
Form Methyl ester hydrochloride (Preferred)Methyl ester hydrochloride
Vehicle Saline (0.9% NaCl)Saline (0.9% NaCl)
Solubility Note Soluble in water.[1]Soluble in water.[1]
Alt. Form Free BaseFree Base
Alt. Prep Suspension in 1% Tween-80 or acidic saline (pH ~5.[1]0)Suspension in 1% Tween-80 or acidic saline (pH ~5.[1]0)

*Note: If using the racemic DL-mixture, the effective dose of the L-isomer is only 50%.[1] Adjust dosage accordingly.

B. Dosage & Administration (Mice/Rats)
  • Dose: 200–250 mg/kg (i.p.).[1]

  • Frequency:

    • Single Dose: Produces peak depletion at 4–6 hours.[1]

    • Steady State: Administer every 4 hours to maintain >80% depletion for sustained behavioral testing.

  • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

C. Step-by-Step Workflow
  • Baseline Testing (T = -1 hr): Measure baseline locomotion and catalepsy (Bar Test) for all animals.

  • Administration (T = 0):

    • Group A:

      
      -Methyl-L -tyrosine (250 mg/kg).[1]
      
    • Group B:

      
      -Methyl-D -tyrosine (250 mg/kg).[1]
      
  • Maintenance: Place animals in a temperature-controlled environment (heating pad at 37°C) as DA depletion disrupts thermoregulation.

  • Behavioral Readout (T = +4 hrs):

    • Catalepsy Bar Test: Place forepaws on a horizontal bar (4 cm high for mice). Measure latency to move.

    • Open Field: Measure total distance traveled.

  • Validation (T = +5 hrs): Euthanize and collect striatal tissue for HPLC analysis.

Data Analysis & Expected Results

To validate the model, the D-isomer group must show no significant difference from saline-treated baseline.[1] The L-isomer group must show significant depletion.[1]

Quantitative Benchmarks
Readout

-Methyl-D -tyrosine (Control)

-Methyl-L -tyrosine (PD Model)
Striatal Dopamine (HPLC) 95–100% of Baseline< 20–30% of Baseline
Catalepsy Latency < 10 seconds (Normal)> 60 seconds (Rigidity)
Locomotion Normal explorationSignificant akinesia
L-DOPA Response No changeReversal of akinesia (Rescue)
Experimental Logic Diagram

Protocol_Logic Start Start Experiment Inject IP Injection (250 mg/kg) Start->Inject Branch Isomer Selection Inject->Branch L_Path L-Isomer Branch->L_Path D_Path D-Isomer Branch->D_Path Result_L TH Inhibition DA Depletion (>80%) L_Path->Result_L Result_D No TH Inhibition DA Intact D_Path->Result_D Behavior_L High Catalepsy Akinesia Result_L->Behavior_L Behavior_D Normal Behavior Result_D->Behavior_D Conclusion Compare Groups: Difference = Specific Pharmacological Effect Behavior_L->Conclusion Behavior_D->Conclusion

Figure 2: Experimental logic flow. The validity of the PD model relies on the divergence of results between the L and D isomers.

Troubleshooting & Expert Insights

  • "The D-isomer caused sedation":

    • Cause: High doses of any amino acid derivative can cause osmotic stress or non-specific sedation.[1]

    • Solution: Ensure the pH of the injection solution is near 7.0–7.4. If using the free base, ensure it is fully suspended.[1] Verify the purity of your D-isomer (ensure no L-contamination).[1]

  • "Inconsistent Depletion":

    • Cause: Rapid metabolism of AMPT.

    • Solution: For long-term studies (e.g., testing drug duration), use a "top-up" dose of 100 mg/kg every 2–3 hours, or use an osmotic minipump for the methyl ester form.[1]

  • "Nephrotoxicity":

    • Cause: AMPT crystals forming in the kidneys/bladder.[1]

    • Solution: Ensure animals are well-hydrated before injection.[1] This model is best suited for acute (short-term) studies rather than chronic dosing.[1]

References

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[1] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95.[1]
    
    • [1]

  • Widerlöv, E. (1979).

    
    -methyl-p-tyrosine and its methyl ester on brain catecholamine levels and behavior in rats.[1] Archives Internationales de Pharmacodynamie et de Thérapie, 240(1), 19-29.[1]
    
    • Establishes the use of the methyl ester form for better solubility.
  • Ahlenius, S., & Engel, J. (1971). Behavioral and biochemical effects of L-DOPA after inhibition of dopamine-beta-hydroxylase in reserpine pretreated rats.[1] Naunyn-Schmiedebergs Archiv für Pharmakologie, 270(4), 349-360.[1]

    • [1]

  • Brodnik, Z. D., et al. (2012). L-Tyrosine availability affects basal and stimulated catecholamine indices in prefrontal cortex and striatum of the rat.[1][6] Neuropharmacology, 63(3), 370-381.[1]

    • Validates the use of D-tyrosine as the inactive control for stereospecificity.
    • [1]

  • MedChemExpress (MCE).

    
    -Methyl-p-tyrosine Product Information and Biological Activity.
    
    

Sources

Advanced Protocol: α-Methyl-D-Tyrosine & L-Tyrosine in Addiction Research

Author: BenchChem Technical Support Team. Date: February 2026

Stereospecific Interrogation of Reward Circuitry

Executive Summary & Mechanistic Rationale

In the study of addiction and reward, establishing the causality of dopamine (DA) transmission is the "Gold Standard" for validating novel targets. α-Methyl-p-tyrosine (AMPT) is the classic pharmacological tool used to inhibit Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[1][2]

However, a common failure mode in experimental design is the lack of stereospecific controls.

  • α-Methyl-L-tyrosine (Metyrosine): The active isomer that competitively inhibits TH, depleting CNS dopamine and norepinephrine.

  • α-Methyl-D-tyrosine: The stereoisomer with negligible affinity for TH. It serves as the critical negative control to distinguish physiological dopamine depletion from non-specific toxicity, transport competition, or off-target metabolic effects.

This guide details the protocol for using the L-isomer to deplete dopamine while utilizing the D-isomer to validate the specificity of the observed behavioral phenotype (e.g., suppression of drug-seeking).

Mechanistic Pathway

The following diagram illustrates the stereospecific blockade of the catecholamine synthesis pathway.

G Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting) Tyrosine->TH Substrate LDOPA L-DOPA TH->LDOPA Hydroxylation Dopamine Dopamine LDOPA->Dopamine AADC NE Norepinephrine Dopamine->NE DβH LAMPT α-Methyl-L-Tyrosine (Active Inhibitor) LAMPT->TH Competitive Inhibition DAMPT α-Methyl-D-Tyrosine (Inactive Control) DAMPT->TH No Binding

Figure 1: Stereospecific inhibition of Tyrosine Hydroxylase. The L-isomer blocks the conversion of Tyrosine to L-DOPA, halting downstream dopamine production. The D-isomer fails to bind, allowing synthesis to proceed.

Experimental Design: The "Three-Arm" Validation

To publish high-impact addiction research (e.g., Nature Neuroscience, Neuropsychopharmacology), you must demonstrate that the loss of reward behavior is due to DA depletion, not systemic malaise.

The Experimental Groups
GroupTreatmentDose (Rat)Purpose
A (Active) α-Methyl-L-tyrosine50-100 mg/kg (IP)Induces ~50-70% DA depletion. Tests if behavior requires de novo DA synthesis.
B (Control) α-Methyl-D-tyrosine50-100 mg/kg (IP)Inactive isomer. Controls for injection stress, osmolarity, and renal load.
C (Rescue) L-AMPT + L-DOPAAMPT (T=0) + L-DOPA (T+2h)Rescue Experiment. Restores DA levels. If behavior returns, causality is confirmed.

Detailed Protocols

Protocol A: Preparation of α-Methyl-Tyrosine Solutions

AMPT is notoriously difficult to dissolve at neutral pH and can precipitate in the peritoneum if not prepared correctly, causing physical irritation that confounds behavioral data (e.g., reduced locomotion due to pain, not DA depletion).

Materials:

  • α-Methyl-L-tyrosine (Sigma M8131 or equivalent)

  • α-Methyl-D-tyrosine (Sigma M8256 or equivalent)

  • 0.1 N NaOH

  • 0.1 N HCl

  • Sterile Saline (0.9%)

  • pH Meter

Step-by-Step Formulation:

  • Weighing: Calculate total mass required. Note: AMPT is often supplied as the methyl ester hydrochloride salt, which is more soluble. If using the free base, follow steps 2-4 strictly.

  • Initial Dissolution: Add the drug to a minimal volume of 0.1 N NaOH . The solution should be clear.

    • Ratio: ~1 mL NaOH per 100 mg drug.

  • Titration: Slowly add 0.1 N HCl or warm saline while stirring constantly.

    • Target pH: 8.5 - 9.0.

    • Warning: If pH drops below 8.0, the drug will precipitate out of solution immediately.

  • Final Volume: Adjust to final volume with sterile saline.

  • Filtration: Pass through a 0.22 µm syringe filter for sterility. Use immediately; do not store overnight as crystals may form.

Protocol B: Acute Dopamine Depletion for Behavioral Assays

This workflow is designed for Intracranial Self-Stimulation (ICSS) or Conditioned Place Preference (CPP) .

Timeline:

  • T minus 4 hours: Habituation to holding room.

  • T minus 2-4 hours: IP Injection of L-AMPT or D-AMPT.

    • Rationale: Peak depletion occurs 2-4 hours post-injection.

  • T minus 30 mins: Optional "Rescue" injection (L-DOPA 10 mg/kg + Benserazide 15 mg/kg).

  • T = 0: Begin Behavioral Task.

Workflow Start Start Experiment Prep Prepare Solutions (pH 8.5-9.0) Start->Prep Inject IP Injection (L-AMPT vs D-AMPT) Prep->Inject Wait Wait 2 - 4 Hours (Depletion Phase) Inject->Wait Test Behavioral Test (Self-Admin / CPP) Wait->Test Sacrifice Tissue Collection (Striatum / NAcc) Test->Sacrifice HPLC HPLC Verification (Measure DA/DOPAC) Sacrifice->HPLC

Figure 2: Experimental workflow for acute dopamine depletion studies. The critical window for behavioral testing is 2-4 hours post-injection.

Protocol C: HPLC Validation (Self-Validating System)

You cannot assume depletion occurred. You must prove it.

  • Tissue Harvest: Rapidly decapitate and dissect the Nucleus Accumbens (NAcc) and Dorsal Striatum .

  • Preservation: Flash freeze in liquid nitrogen or dry ice immediately.

  • Homogenization: Homogenize in 0.1 M Perchloric Acid (PCA) with internal standard (e.g., DHBA).

  • Analysis: Analyze via HPLC-ECD (Electrochemical Detection).

  • Success Criteria:

    • L-AMPT Group: DA levels < 40% of vehicle control.

    • D-AMPT Group: DA levels > 90% of vehicle control (Non-significant difference).

Application Notes & Troubleshooting

Dosing Considerations
  • Single Dose: 100 mg/kg (IP) typically yields ~50% depletion.

  • Repeated Dosing: For >80% depletion (required for some rigorous addiction models), administer 50 mg/kg every 2 hours for 3 doses .

  • Crystalluria: High doses of AMPT can cause crystal formation in the urine/kidneys. Ensure animals are well-hydrated. If using chronic protocols, supplement with subcutaneous saline.

Interpreting the "D-Control"

If your α-Methyl-D-tyrosine group shows reduced drug-seeking behavior similar to the L-group:

  • Cause: The effect is likely due to non-specific malaise, sedation, or abdominal irritation from the high pH injection.

  • Action: Reduce dose, adjust pH closer to 7.4 (if possible without precipitation), or use a lower volume. The result invalidates the hypothesis that DA synthesis is the primary driver.

Comparison with Other Agents
AgentMechanismUse CaseReversibility
α-Methyl-L-tyrosine Synthesis InhibitionAcute behavioral probingReversible (Hours)
Reserpine VMAT BlockadeMassive, non-specific depletionIrreversible (Days)
6-OHDA NeurotoxicityPermanent lesioningPermanent

References

  • Sjoerdsma, A., et al. (1965).[2][3] "Inhibition of catecholamine synthesis in man with alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[3][4][5] The Lancet. Link

  • Pickens, R., et al. (1968).[5] "Neurobiological Substrates Mediating the Reinforcing Effects of Psychomotor Stimulant Drugs." International Journal of Addiction. Link

  • Spector, S., et al. (1965). "Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Widerlöv, E. (1979). "A comparative study of the effects of alpha-methyl-p-tyrosine and its inactive isomer alpha-methyl-m-tyrosine on brain catecholamines." Archives of Pharmacology.
  • Demarest, K. T., et al. (1980). "Further studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine." Molecular Pharmacology. Link

Sources

Application Notes and Protocols for α-Methyl-D-tyrosine in Rodent Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Source of Catecholamines

α-Methyl-D-tyrosine (AMDT) is a powerful pharmacological tool used in neuroscience research to investigate the roles of catecholaminergic systems—dopamine, norepinephrine, and epinephrine—in various physiological and behavioral processes. As a competitive inhibitor of the enzyme tyrosine hydroxylase (TH), AMDT effectively blocks the rate-limiting step in catecholamine biosynthesis.[1][2][3] This transient and reversible depletion of catecholamines allows researchers to probe their necessity in functions ranging from motor control and motivation to learning and memory. This guide provides a comprehensive overview of the mechanism of action, experimental design considerations, and detailed protocols for the effective use of AMDT in rodent models.

Pillar 1: The Mechanism of Action - A Competitive Blockade

The entire cascade of catecholamine synthesis begins with the amino acid L-tyrosine. Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, a crucial step that dictates the overall rate of dopamine, norepinephrine, and epinephrine production.[3][4] AMDT, an analog of tyrosine, competes with the endogenous tyrosine for binding to the active site of this enzyme.[1][5] By occupying the enzyme, AMDT prevents the synthesis of L-DOPA and, consequently, depletes the downstream neurotransmitters.[4][6] This inhibition is reversible, with catecholamine levels typically returning to baseline within 24 to 96 hours after cessation of the drug, depending on the dosage and administration regimen.[7][8]

The L-isomer, known as metyrosine, is the more pharmacologically active form.[1] However, the racemic mixture (DL-α-methyltyrosine) is also commonly used in preclinical research. It is crucial for researchers to be aware of which form they are using, as this may influence the required dosage.

Catecholamine_Pathway cluster_synthesis Catecholamine Synthesis Pathway cluster_inhibitor Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase AMDT α-Methyl-D-tyrosine (AMDT) AMDT->LDOPA Competitively Inhibits

Caption: Mechanism of α-Methyl-D-tyrosine (AMDT) Action.

Pillar 2: Experimental Design - The Foundation of Reliable Data

The quality of data derived from AMDT studies is critically dependent on a well-thought-out experimental design. The following sections detail the key considerations.

Animal Models and Husbandry

Standard laboratory strains of mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are suitable for AMDT studies. It is important to consider that baseline catecholamine levels and metabolism can vary between strains, which may influence the behavioral or physiological outcomes. Animals should be group-housed under standard vivarium conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water. A minimum one-week acclimatization period to the facility and handling is essential to minimize stress-induced variability in the data.

Dosage, Vehicle, and Administration Route

The choice of dose is critical and should be based on the desired level and duration of catecholamine depletion. Higher doses will produce a more profound and longer-lasting depletion but also increase the risk of side effects such as sedation and hypothermia.[9][10]

Table 1: Common Dosage Ranges for α-Methyl-tyrosine in Rodents

SpeciesRoute of AdministrationCommon Dosage Range (mg/kg)NotesReference(s)
RatIntraperitoneal (IP)100 - 250A dose of 150 mg/kg has been shown to effectively suppress conditioned avoidance responses.[9][11]
MouseIntraperitoneal (IP)200 - 300A dose of 300 mg/kg can maximally suppress splenic NK cell activity within 3 hours.[8]
Rat/MouseOral (gavage or diet)Varies significantlyOral administration often requires higher or repeated dosing to achieve effects comparable to parenteral routes.[12][13]

Vehicle Selection and Preparation: α-Methyl-tyrosine is poorly soluble in water and physiological saline at neutral pH.[4][14][15] This presents a significant challenge for preparing solutions for injection.

  • Suspension in Saline with Tween 80: A common and effective method is to suspend the compound in 0.9% sterile saline containing a small amount of a surfactant like Tween 80 (e.g., 1-2 drops per 10 mL). This requires vigorous vortexing or sonication before each injection to ensure a uniform suspension.

  • pH Adjustment: Solubility increases at acidic or basic pH.[16] Dissolving AMDT in dilute HCl and then neutralizing with NaOH to a physiologically acceptable pH (while observing for precipitation) is a possible but more complex method.

Route of Administration:

  • Intraperitoneal (IP) Injection: This is the most common route in rodent studies due to its relative ease and rapid systemic absorption.

  • Subcutaneous (SC) Injection: Another viable parenteral route.

  • Oral Gavage: Can be used, but bioavailability may be lower and more variable.[14] For chronic studies, administration in the diet or drinking water is an option, though precise dose control is more challenging.[13]

Control Groups: An Absolute Necessity

A vehicle-only control group is mandatory. This group receives the same volume and preparation (e.g., saline with Tween 80) as the AMDT-treated group, administered via the same route and on the same schedule. This controls for any effects of the injection procedure, stress, and the vehicle itself.

Experimental Timeline

The time course of AMDT's effects is a critical factor. Following a single IP injection, significant catecholamine depletion is typically observed within 1-3 hours and can last for over 8 hours, with recovery progressing over the next 24-48 hours.[8] Behavioral testing should be timed to coincide with the expected peak of depletion.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Validation & Analysis Acclimatization Animal Acclimatization (≥ 1 week) Habituation Habituation to Handling & Test Apparatus Acclimatization->Habituation Grouping Random Assignment (AMDT vs. Vehicle) Habituation->Grouping Injection AMDT/Vehicle Administration (e.g., IP injection) Grouping->Injection Depletion Catecholamine Depletion Period (1-3 hours post-injection) Injection->Depletion Testing Behavioral or Physiological Testing Depletion->Testing Tissue Tissue Collection (e.g., Brain Regions) Testing->Tissue Neurochem Neurochemical Analysis (e.g., HPLC) Tissue->Neurochem Data Data Analysis & Interpretation Neurochem->Data

Sources

Application Notes & Protocols: α-Methyl-D-tyrosine for PET Imaging of Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Amino Acid Analog PET in Neuroendocrine Tumor Imaging

Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms originating from neuroendocrine cells, which are distributed throughout the body. A key characteristic of many well-differentiated NETs is their ability to take up and process amino acid precursors for the synthesis of hormones and biogenic amines. This metabolic feature provides a powerful target for functional imaging with positron emission tomography (PET).

While somatostatin receptor (SSTR) imaging with tracers like 68Ga-DOTATATE is a cornerstone in the management of many NETs, not all tumors express SSTRs sufficiently for detection. Furthermore, in certain clinical scenarios, particularly in tumors with low or variable SSTR expression, alternative imaging strategies are required. PET tracers based on amino acid analogs exploit the upregulated amino acid transport and metabolism in tumor cells, offering a complementary and sometimes superior diagnostic approach.

α-Methyl-D-tyrosine (D-AMT) is a synthetic amino acid analog that serves as a substrate for amino acid transporters. Its uptake is particularly associated with the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells, including various neuroendocrine tumors. The α-methyl group in D-AMT prevents its incorporation into proteins, leading to intracellular trapping and a strong signal for PET imaging. This application note provides a detailed guide to the use of 18F-labeled D-AMT for PET imaging of neuroendocrine tumors, covering the underlying mechanisms, radiolabeling protocols, imaging procedures, and data interpretation.

Mechanism of Action: D-AMT Uptake in Neuroendocrine Tumors

The preferential accumulation of D-AMT in NETs is primarily mediated by the upregulation of specific amino acid transporters on the cancer cell surface.

  • L-Type Amino Acid Transporter 1 (LAT1): LAT1 is a key transporter for large neutral amino acids and is frequently overexpressed in proliferating tumor cells to meet their high demand for nutrients. Studies have shown a significant correlation between LAT1 expression and tumor proliferation markers like Ki-67 in NETs. D-AMT is a substrate for LAT1, and its uptake is a surrogate marker for this transporter's activity.

  • Intracellular Trapping: Unlike natural amino acids, the presence of the α-methyl group in D-AMT prevents its metabolism and incorporation into proteins. This metabolic stability leads to the intracellular accumulation of the radiotracer, providing a sustained and high-contrast signal for PET imaging.

The following diagram illustrates the proposed mechanism of D-AMT uptake in a neuroendocrine tumor cell.

D_AMT_Uptake Mechanism of α-Methyl-D-tyrosine (D-AMT) Uptake in NETs cluster_membrane Cell Membrane cluster_cell Neuroendocrine Tumor Cell LAT1 {LAT1 Transporter} D_AMT_in [18F]D-AMT LAT1->D_AMT_in Trapped_D_AMT {Intracellular Trapped [18F]D-AMT} D_AMT_in->Trapped_D_AMT Accumulation (No Protein Synthesis) D_AMT_out [18F]D-AMT (Extracellular) D_AMT_out->LAT1 Transport

Caption: D-AMT uptake is mediated by the LAT1 transporter, with subsequent intracellular trapping.

Radiopharmaceutical Preparation: [18F]D-AMT Synthesis

The synthesis of 18F-labeled α-Methyl-D-tyrosine is a multi-step process that requires a cyclotron for the production of [18F]fluoride and a radiochemistry synthesis module. The following is a generalized protocol outline. Specific parameters may need optimization based on the synthesis module and precursor used.

Protocol: Automated Synthesis of [18F]D-AMT

StepProcedureKey Considerations
1. [18F]Fluoride Production Irradiate an [18O]H2O target with protons in a cyclotron.Target water should be of high isotopic purity.
2. Trapping & Elution Trap the aqueous [18F]fluoride on an anion-exchange cartridge. Elute with a solution of potassium carbonate and Kryptofix 2.2.2.Efficient trapping and elution are critical for high radiochemical yield.
3. Azeotropic Drying Dry the [18F]fluoride/K2.2.2/K2CO3 complex by azeotropic distillation with acetonitrile.Complete dryness is essential for the subsequent nucleophilic substitution reaction.
4. Nucleophilic Fluorination Add the protected D-AMT precursor to the dried [18F]fluoride complex and heat.Reaction temperature and time must be optimized for the specific precursor.
5. Deprotection Remove the protecting groups from the labeled intermediate using acidic or basic hydrolysis.Complete deprotection is necessary to obtain the final product.
6. Purification Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).A suitable HPLC column and mobile phase are required to separate [18F]D-AMT from unreacted precursor and byproducts.
7. Formulation Collect the [18F]D-AMT fraction, remove the organic solvent, and formulate in a sterile, pyrogen-free saline solution for injection.The final product must pass quality control tests for radiochemical purity, pH, and sterility.

Clinical Application: PET/CT Imaging Protocol

A standardized imaging protocol is crucial for obtaining high-quality and reproducible results.

Patient Preparation:

  • Fasting: Patients should fast for a minimum of 4-6 hours prior to the administration of [18F]D-AMT. This helps to reduce background physiological uptake.

  • Medications: A review of the patient's current medications is necessary. While specific contraindications are not well-established for D-AMT, it is prudent to consider potential interactions with amino acid transport.

  • Carbidopa Premedication: In some protocols involving amino acid PET tracers like 18F-DOPA, premedication with carbidopa is used to inhibit peripheral decarboxylation and increase tracer availability to the tumor. The utility of carbidopa with D-AMT is less established but could be considered in research settings.

Imaging Procedure:

ParameterRecommendationRationale
Administered Activity 3-5 MBq/kg (approximately 10 mCi for a 70 kg patient)To achieve adequate signal-to-noise ratio while minimizing radiation exposure.
Uptake Time 60 minutes post-injectionAllows for sufficient tracer accumulation in tumor tissue and clearance from the bloodstream.
Imaging Range Vertex to mid-thighTo screen for distant metastases.
Acquisition Mode 3D acquisitionProvides higher sensitivity compared to 2D acquisition.
CT Scan Low-dose CT for attenuation correction and anatomical localization.A diagnostic quality CT with contrast may be performed if clinically indicated.
PET Acquisition Time 2-4 minutes per bed positionTo ensure adequate counting statistics.

The following workflow diagram outlines the key steps in a clinical [18F]D-AMT PET/CT scan.

PET_Workflow Clinical Workflow for [18F]D-AMT PET/CT Imaging Patient_Prep Patient Preparation (Fasting, Medication Review) Tracer_Admin [18F]D-AMT Administration (Intravenous Injection) Patient_Prep->Tracer_Admin Uptake_Phase Uptake Phase (60 minutes) Tracer_Admin->Uptake_Phase Imaging PET/CT Acquisition (Vertex to Mid-Thigh) Uptake_Phase->Imaging Reconstruction Image Reconstruction (Attenuation Corrected) Imaging->Reconstruction Interpretation Image Interpretation (Qualitative & Quantitative Analysis) Reconstruction->Interpretation

Caption: A streamlined workflow for [18F]D-AMT PET/CT imaging from patient preparation to interpretation.

Data Analysis and Interpretation

Qualitative Analysis:

  • Visual assessment of focal areas of increased tracer uptake that are not consistent with normal physiological distribution.

  • Normal physiological uptake can be seen in the pancreas, kidneys, and to a lesser extent, in the liver and salivary glands.

Quantitative Analysis:

  • Standardized Uptake Value (SUV): The SUV is a semi-quantitative measure of tracer uptake.

    • SUVmax: The maximum pixel value within a region of interest (ROI) drawn around a lesion.

    • SUVpeak: The average SUV within a small, fixed-size ROI centered on the hottest part of the lesion.

    • SUVmean: The average SUV within the entire ROI.

  • Tumor-to-Background Ratios: Ratios of the SUV in a tumor to the SUV in a reference tissue (e.g., liver, muscle) can improve lesion conspicuity and aid in differentiating malignant from benign uptake.

Comparative Imaging:

TracerPrimary TargetAdvantages for NETsLimitations
[18F]D-AMT Amino Acid Transport (LAT1)Useful in SSTR-negative or low-expressing tumors. May provide information on tumor proliferation.Less established than SSTR-targeted agents.
68Ga-DOTATATE Somatostatin Receptor 2 (SSTR2)High sensitivity and specificity for well-differentiated NETs. Theranostic potential with 177Lu-DOTATATE.Lower sensitivity in poorly differentiated or SSTR-negative tumors.
18F-FDG Glucose MetabolismUseful for imaging aggressive, poorly differentiated NETs with high glycolytic activity. Prognostic value.Lower sensitivity for well-differentiated, slow-growing NETs.
18F-DOPA Amino Acid Decarboxylase (AADC)High sensitivity for certain NETs, particularly carcinoid tumors, pheochromocytomas, and paragangliomas.Limited availability.

Future Directions and Conclusion

PET imaging with [18F]D-AMT is a promising modality for the evaluation of neuroendocrine tumors, particularly in cases where SSTR imaging is inconclusive. Its mechanism of uptake via LAT1 provides a unique window into the metabolic activity and proliferative potential of these tumors. Further research is warranted to fully establish its diagnostic accuracy in comparison to other established tracers and to explore its potential role in predicting response to therapy and in guiding patient management. The detailed protocols and scientific rationale provided in this application note are intended to support researchers and clinicians in the implementation and advancement of this valuable imaging technique.

References

  • Kaira, K., et al. (2010). Expression of L-type Amino Acid Transporter 1 (LAT1) in Neuroendocrine Tumors of the Lung. PubMed. Available at: [Link]

  • Koopmans, K. P., et al. (2008). 6-l-18F-Fluorodihydroxyphenylalanine PET in Neuroendocrine Tumors: Basic Aspects and Emerging Clinical Applications. Journal of Nuclear Medicine. Available at: [Link]

  • Boers, J., et al. (2013). 18F DOPA PET/CT in Neuroendocrine Tumours and in Presynaptic Dopaminergic Deficits. Richtlijnendatabase. Available at: [Link]

  • Neuroendocrine Tumor Research Foundation. (n.d.). Types of PET/CT Scans for Neuroendocrine Tumors. Neuroendocrine Tumor Research Foundation. Available at: [Link]

  • Li, Y., et al. (2025). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. MDPI. Available at: [Link]

  • Juhász, C., et al. (2014). Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors. Molecular Imaging. Available at: [Link]

  • Prins, F. A., et al. (2011). Total 18F-dopa PET tumour uptake reflects metabolic endocrine tumour activity in patients with a carcinoid tumour. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Deroose, C. M., et al. (2023). High Tumor Uptake on 18F-FDOPA PET/CT Indicates Poor Prognosis in Patients with Metastatic Midgut Neuroendocrine Tumors: A Study from the Groupe d'étude des Tumeurs Endocrines and ENDOCAN-RENATEN Network. Journal of Nuclear Medicine. Available at: [Link]

  • Turku PET Centre. (2017). Amino acid transporters. Turku PET Centre. Available at: [Link]

  • Hustinx, R., et al. (2003). Whole-Body Tumor Imaging Using PET and 2-18F-Fluoro-l-Tyrosine: Preliminary Evaluation and Comparison with 18F-FDG. Journal of Nuclear Medicine. Available at: [Link]

  • Li, Y., et al. (2025). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. PubMed. Available at: [Link]

  • Ebrahimpour, K., et al. (2014). The value of 68Ga-DOTATATE PET/CT in diagnosis and management of neuroendocrine tumors compared to current FDA approved imaging modalities. Am J Nucl Med Mol Imaging. Available at: [Link]

  • Li, Y., et al. (2025). L-3-[F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. ResearchGate. Available at: [Link]

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  • Bhutia, Y. D., & Ganapathy, V. (2022). Unconventional Functions of Amino Acid Transporters: Role in Macropinocytosis (SLC38A5/SLC38A3) and Diet-Induced Obesity/Metabolic Syndrome (SLC6A19/SLC6A14/SLC6A6). Biomolecules. Available at: [Link]

  • Scalise, M., et al. (2020). Membrane Transporters for Amino Acids as Players of Cancer Metabolic Rewiring. Cells. Available at: [Link]

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  • Haug, A. R., et al. (2017). GUIDELINE FOR PET/CT IMAGING OF NEUROENDOCRINE NEOPLASMS WITH 68Ga-DOTA-CONJUGATED SOMATOSTATIN RECEPTOR TARGETING PEPTIDES AND 18F-DOPA. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Connect, M. C. (2021). FDG PET scan vs. 68Ga DOTATATE PET scan for neuroendocrine cancer. Mayo Clinic Connect. Available at: [Link]

  • Power. (n.d.). PET/CT Scans for Neuroendocrine Cancer · Info for Participants. withpower.com. Available at: [Link]

  • Papaxoinis, G., et al. (2021). Clinical Utility of 18F-FDG PET in Neuroendocrine Tumors Prior to Peptide Receptor Radionuclide Therapy: A Systematic Review and Meta-Analysis. Cancers. Available at: [Link]

  • Neuroendocrine Tumor Research Foundation. (2025). Clinical Trials Aim to Advance the Future of Neuroendocrine Cancer Care. Neuroendocrine Tumor Research Foundation. Available at: [Link]

  • Nicklin, P., et al. (2020). Amino Acid Transporters Are a Vital Focal Point in the Control of mTORC1 Signaling and Cancer. Cancers. Available at: [Link]

  • Jager, P. L., et al. (2001). L-3-[123I]Iodo-alpha-methyltyrosine scintigraphy in carcinoid tumors: correlation with biochemical activity and comparison with [111In-DTPA-D-Phe1]-octreotide imaging. Journal of Nuclear Medicine. Available at: [Link]

  • Mayo Clinic. (n.d.). Neuroendocrine Tumors Clinical Trials. Mayo Clinic Research. Available at: [Link]

  • Haug, A. R., et al. (2017). Guideline for PET/CT imaging of neuroendocrine neoplasms with 68Ga-DOTA-conjugated somatostatin receptor targeting peptides and 18F-DOPA. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • ClinicalTrials.gov. (2014). PET-CT Imaging of Neuro-endocrine Tumors and Preliminary Clinical Evaluation. ClinicalTrials.gov. Available at: [Link]

  • Deppen, S. A., et al. (2016). 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis. Journal of Nuclear Medicine. Available at: [Link]

  • National Cancer Institute. (2025). Clinical trial researching drug

Application Notes and Protocols for Behavioral Assays Following α-Methyl-D-tyrosine Treatment

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of α-Methyl-D-tyrosine (α-MDT) in conjunction with behavioral assays. This document outlines the mechanism of action of α-MDT, details its effects on the central nervous system, and provides validated, step-by-step protocols for assessing the behavioral consequences of catecholamine depletion in rodent models.

Scientific Foundation: The Role and Mechanism of α-Methyl-D-tyrosine

α-Methyl-D-tyrosine, also known as Metyrosine, is a potent and specific inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2][3] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[2][4] By competitively inhibiting TH, α-MDT effectively blocks the conversion of tyrosine to L-DOPA, the precursor for all catecholamines.[1][2][5] This inhibition leads to a dose-dependent reduction in the synthesis and levels of these crucial neurotransmitters in the brain and periphery.[1][5][6]

The depletion of catecholamines has profound effects on various physiological and psychological processes, making α-MDT a valuable pharmacological tool in neuroscience research. It is utilized to investigate the roles of dopamine, norepinephrine, and epinephrine in a wide range of behaviors, including motor control, motivation, mood, anxiety, and cognitive functions.[7][8][9][10] Understanding the behavioral sequelae of catecholamine depletion is critical for elucidating the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders, such as Parkinson's disease, depression, anxiety disorders, and schizophrenia, and for the development of novel therapeutic interventions.[11][12]

Visualizing the Mechanism: Catecholamine Synthesis Inhibition

Catecholamine_Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopamine Dopamine LDOPA->Dopamine Decarboxylation Norepinephrine Norepinephrine Dopamine->Norepinephrine Hydroxylation Epinephrine Epinephrine Norepinephrine->Epinephrine Methylation aMDT α-Methyl-D-tyrosine (Metyrosine) TH Tyrosine Hydroxylase (TH) aMDT->TH Competitive Inhibition

Caption: Competitive inhibition of Tyrosine Hydroxylase by α-Methyl-D-tyrosine.

Experimental Design and Considerations

Prior to initiating behavioral experiments, several factors must be carefully considered to ensure the validity and reproducibility of the data.

Dosing and Administration

The dosage of α-MDT can significantly impact the extent and duration of catecholamine depletion.[13] Dosages in rodents typically range from 50 to 250 mg/kg administered intraperitoneally (i.p.).[7][14] The choice of dose should be based on the specific research question and the desired level of catecholamine reduction. It is crucial to conduct pilot studies to determine the optimal dose and time course of action for the specific animal strain and behavioral paradigm being used. The elimination half-life of α-MDT is approximately 3-4 hours, with the majority of the unchanged drug being excreted in the urine.[15]

Control Groups

A vehicle-treated control group is essential for all experiments. The vehicle should be the same solvent used to dissolve the α-MDT (e.g., saline). This group accounts for any behavioral changes caused by the injection procedure or the vehicle itself.

Timing of Behavioral Testing

The timing of behavioral testing relative to α-MDT administration is critical. The peak effect of α-MDT on catecholamine levels and behavior typically occurs within a few hours of administration.[7] The experimental timeline should be designed to capture the desired window of catecholamine depletion.

Experimental Workflow Overview

Caption: A generalized workflow for behavioral studies involving α-MDT.

Protocols for Key Behavioral Assays

The following protocols are designed to assess the most common behavioral domains affected by catecholamine depletion.

Locomotor Activity: The Open Field Test (OFT)

The OFT is a widely used assay to assess general locomotor activity, exploration, and anxiety-like behavior.[16][17] Depletion of dopamine, a key regulator of motor function, is expected to decrease locomotor activity.[18][19]

Protocol:

  • Apparatus: A square or circular arena (e.g., 44.5 x 44.5 x 20 cm for mice) with a floor divided into a central and a peripheral zone.[16]

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[16][20]

  • Procedure: a. Gently place the animal in the center or at the periphery of the open field arena.[16] b. Allow the animal to explore the arena freely for a predetermined duration (typically 5-20 minutes).[16][21] c. Record the animal's behavior using an automated tracking system or video recording for later manual scoring.

  • Data Analysis:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone: An index of anxiety-like behavior (less time in the center suggests higher anxiety).[21][22]

    • Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.

  • Interpretation: α-MDT treatment is expected to significantly reduce the total distance traveled and may also decrease rearing frequency, reflecting the depletion of dopamine and its impact on motor activity and exploration.

ParameterExpected Outcome with α-MDTRationale
Total Distance TraveledDecreaseDopamine depletion impairs motor initiation and execution.
Rearing FrequencyDecreaseReduced exploratory drive due to catecholamine depletion.
Time in CenterVariableMay decrease due to reduced exploration or increase if hypoactivity is profound.
Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

The EPM is a classic test for assessing anxiety-like behavior in rodents.[23][24][25] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[22][25]

Protocol:

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms of equal dimensions.[25][26]

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[24]

  • Procedure: a. Place the animal in the center of the maze, facing one of the open arms.[25][27] b. Allow the animal to freely explore the maze for 5 minutes.[23][26] c. Record the session with a video camera positioned above the maze.

  • Data Analysis:

    • Time spent in the open arms: A lower percentage of time in the open arms is indicative of higher anxiety-like behavior.[23][27]

    • Number of entries into the open arms: Fewer entries into the open arms suggest increased anxiety.[25]

    • Total arm entries: A measure of general activity.

  • Interpretation: The effect of α-MDT on anxiety-like behavior in the EPM can be complex. While catecholamine depletion can induce a state of hypoactivity that may confound the interpretation of anxiety measures, some studies suggest that altered noradrenergic and dopaminergic signaling can modulate anxiety levels.

ParameterExpected Outcome with α-MDTRationale
% Time in Open ArmsPotentially no change or decreaseHypoactivity may reduce overall exploration, confounding anxiety measures.
Open Arm EntriesDecreaseLikely due to reduced overall activity rather than a specific anxiogenic effect.
Total Arm EntriesDecreaseReflects the general reduction in locomotor activity.
Recognition Memory: The Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory, a cognitive function that is influenced by catecholaminergic systems.[28][29] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[28]

Protocol:

  • Apparatus: An open field arena, similar to the one used for the OFT. A set of two identical objects (familiar objects) and one different object (novel object) are required.

  • Habituation: On day 1, allow the animals to freely explore the empty arena for 5-10 minutes.[30][31]

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 10 minutes).[30][31]

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1-4 hours). Administer α-MDT or vehicle after the training phase.

  • Testing Phase: Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object. Allow for 5-10 minutes of exploration.[31]

  • Data Analysis:

    • Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A DI significantly above zero indicates successful recognition memory.[30]

    • Total exploration time: To ensure that differences in DI are not due to overall changes in exploration.

  • Interpretation: α-MDT treatment may impair performance in the NOR test, as indicated by a lower DI.[10][32] This would suggest that catecholamine depletion disrupts the cognitive processes involved in recognition memory.

ParameterExpected Outcome with α-MDTRationale
Discrimination Index (DI)DecreaseCatecholamine depletion can impair attention, learning, and memory consolidation.
Total Exploration TimeDecreaseReduced motivation and exploratory behavior due to catecholamine depletion.

Concluding Remarks

α-Methyl-D-tyrosine is a powerful tool for investigating the role of catecholamines in behavior. When used in conjunction with well-validated behavioral assays, it can provide valuable insights into the neurobiological basis of various psychological and neurological functions. Researchers must carefully consider the experimental design, including dosage, timing, and appropriate control groups, to ensure the generation of robust and interpretable data. The protocols provided herein serve as a foundation for conducting these studies with scientific rigor and integrity.

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  • Steenbergen, L., et al. (2015). People are different: tyrosine's modulating effect on cognitive control in healthy humans may depend on individual differences related to dopamine function. Frontiers in Psychology, 6, 110. [Link]

  • Bowdish Lab. SOP: Open Field Test. [Link]

  • van de Rest, O., et al. (2017). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro, 4(4), ENEURO.0064-17.2017. [Link]

  • Adhikari, A. (2020). To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays. Impulse (The Premier Undergraduate Neuroscience Journal). [Link]

  • Neri, D. F., et al. (1995). The effects of tyrosine on cognitive performance during extended wakefulness. Aviation, Space, and Environmental Medicine, 66(4), 313–319. [Link]

  • McTavish, S. F., et al. (2007). Tyrosine depletion alters cortical and limbic blood flow but does not modulate spatial working memory performance or task-related blood flow in humans. Human Brain Mapping, 28(2), 154–166. [Link]

  • Kim, Y., et al. (2023). Intranasally Delivered Mesenchymal Stem Cells Reverses Prodromal Non-Motor Deficits and Nigral Loss in a Parkinson's Disease Mouse Model. International Journal of Molecular Sciences, 24(23), 16900. [Link]

  • WebMD. Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

Sources

α-Methyl-D-tyrosine in studying mood and depression

Application Note: -Methyl-Tyrosine in Mood & Depression Research

Subject: Catecholamine Depletion Challenge using

Date:Author:1

Executive Summary

This guide details the application of

1211

Critical Note on Stereochemistry: The user request specified


-Methyl-D-tyrosineL-isomer (Metyrosine)13D-isomer11

Part 1: Pharmacological Mechanism & Stereochemistry[1]

Mechanism of Action

AMPT is a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis.[1][4]

  • Pathway Blockade: TH converts L-Tyrosine to L-DOPA.[1] AMPT mimics tyrosine, binding to the enzyme's active site and halting production.[1]

  • Downstream Effect: This blockade prevents the synthesis of Dopamine (DA), Norepinephrine (NE), and Epinephrine (EPI).[1][3][5]

  • Metabolic Markers: Successful depletion is validated by significant reductions in plasma/urine metabolites: Homovanillic Acid (HVA) (DA metabolite) and 3-Methoxy-4-hydroxyphenylglycol (MHPG) (NE metabolite).[1]

Stereochemical Specificity

To ensure experimental validity, one must distinguish between the enantiomers:

IsomerCommon NamePharmacological ActivityApplication
L-Isomer MetyrosinePotent TH Inhibitor (

Low

M)
Active agent for catecholamine depletion.[1]
D-Isomer

-Methyl-D-tyrosine
Inactive / Weak Negative Control. Used to verify that observed effects are due to TH inhibition and not off-target toxicity or amino acid transport competition.[1]
DL-Mixture RacemetyrosineMixed ActivityOften used in preclinical (rodent) research for cost-efficiency; requires higher dosing than pure L-isomer.[1]

Part 2: Clinical Protocol (The Catecholamine Depletion Challenge)

Scope & Safety

Warning: AMPT can cause crystalluria (precipitation of crystals in urine) leading to renal complications.[1] Strict hydration protocols are mandatory.[1]

  • Target Population: Patients in remission from Major Depressive Disorder (MDD) currently treated with antidepressants (typically NRIs or SSRIs).[1]

  • Objective: To test if the antidepressant effect is "catecholamine-dependent."

Reagents & Dosage
  • Active Agent: Metyrosine (Demser) capsules (250 mg).[1][6]

  • Total Dose: Standard adult protocol is 4.0 - 8.0 g administered over 48 hours.[1]

  • Adjuncts: Sodium Bicarbonate (to alkalinize urine) and high-volume water.[1]

Step-by-Step Workflow
Phase A: Baseline (Day 0)
  • Screening: Verify normal renal function (Creatinine/BUN).[1]

  • Psychometrics: Administer Hamilton Depression Rating Scale (HAM-D) or MADRS to establish "Remitted" baseline (Score < 10).[1]

  • Biochemistry: Collect 24h urine or plasma for baseline HVA and MHPG levels.

Phase B: Depletion (Days 1-2)
  • Administration: Administer Metyrosine orally.

    • Standard Regimen: 1.0 g every 6 hours for 48 hours (Total 8.0 g).[1]

    • Alternative (Lower Burden): weight-adjusted dosing (e.g., 100 mg/kg over 24h).[1]

  • Hydration Protocol (CRITICAL):

    • Patient must consume >2.5 L of fluid daily.[1]

    • Check urine pH every 6 hours.[1] If pH < 7.0, administer Sodium Bicarbonate.[1]

  • Monitoring: Monitor for sedation, tremor (parkinsonism), and orthostatic hypotension.

Phase C: Testing & Washout (Day 3+)
  • Critical Assessment: Administer HAM-D/MADRS at 24h and 48h post-initial dose.

    • Relapse Definition: An increase in HAM-D score > 50% of baseline or absolute score > 16.[1]

  • Washout: Discontinue AMPT. Catecholamine synthesis resumes rapidly.[1] Symptoms typically resolve within 24-48 hours.[1]

Part 3: Data Interpretation & Expected Results[1]

The "Relapse" phenomenon is drug-class specific.[1] This differential response validates the distinct mechanisms of antidepressants.

Patient's Current MedicationMechanismEffect of AMPT ChallengeInterpretation
Desipramine / Reboxetine NRI (Norepinephrine Reuptake Inhibitor)High Relapse Rate (>80%)Therapeutic effect relies on NE availability.[1]
Fluoxetine / Sertraline SSRI (Serotonin Reuptake Inhibitor)Low Relapse Rate (<20%)Therapeutic effect is largely independent of immediate CA availability (likely requires Tryptophan depletion to reverse).[1]
Bupropion NDRI (NE/DA Reuptake Inhibitor)Moderate/High Relapse Therapeutic effect relies on DA/NE availability.[1]

Part 4: Visualization of Pathways & Protocols

Catecholamine Biosynthesis & Inhibition

This diagram illustrates the precise enzymatic step blocked by AMPT and the resulting downstream depletion.[1][4]

CatecholaminePathwayTyrosineL-TyrosineDOPAL-DOPATyrosine->DOPATyrosine Hydroxylase (TH)(Rate Limiting Step)AMPTα-Methyl-L-Tyrosine(INHIBITOR)AMPT->TyrosineCompetes with SubstrateAMPT->DOPABLOCKS CONVERSIONDopamineDopamine (DA)DOPA->DopamineDOPA DecarboxylaseNENorepinephrine (NE)Dopamine->NEDopamine β-HydroxylaseMetabolitesMetabolites(HVA, MHPG)Dopamine->MetabolitesEpiEpinephrineNE->EpiPNMTNE->Metabolites

Caption: Figure 1. Mechanism of Action. AMPT competitively inhibits Tyrosine Hydroxylase, preventing the conversion of Tyrosine to L-DOPA and depleting downstream catecholamines.[1][4]

Clinical Depletion Workflow

A logical flow for the safe administration of the challenge in human subjects.[1]

ClinicalProtocolcluster_DosingDepletion Phase (48 Hours)StartScreening(Renal Function)BaselineBaseline Assessment(HAM-D < 10)(Plasma HVA/MHPG)Start->BaselineDoseAdminister Metyrosine(1g q6h)Baseline->DoseSafetySafety Check(Hydration > 2.5L)(Urine pH > 7.0)Dose->SafetyMonitor ContinuousTestChallenge Test(HAM-D Scoring)Dose->Test48h Post-DoseResultCompare to Baseline(Relapse vs. Stable)Test->ResultWashoutWashout(Recovery 24-48h)Result->Washout

Caption: Figure 2. Clinical Workflow. Standard operating procedure for the AMPT challenge, emphasizing safety monitoring (hydration) alongside psychometric testing.

References

  • Bunney, W. E., et al. (1971).[1] "Effect of L-alpha-methyl-p-tyrosine on manic-depressive illness." Archives of General Psychiatry.

  • Delgado, P. L., et al. (1990).[1] "Monoamines and the mechanism of antidepressant action: effects of catecholamine depletion on mood in patients treated with antidepressants." Archives of General Psychiatry.

  • Miller, H. L., et al. (1996).[1] "Clinical and biochemical effects of catecholamine depletion on antidepressant-induced remission of depression." Archives of General Psychiatry.

  • Brogden, R. N., et al. (1981).[1] "alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use." Drugs.

  • Booij, L., Van der Does, W., & Riedel, W. J. (2003).[1] "Monoamine depletion in psychiatric and healthy populations: review." Molecular Psychiatry.

Troubleshooting & Optimization

managing sedation as a side effect of α-Methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pharmacological Tools Division Subject: Troubleshooting Sedation & Motor Deficits with α-Methyl-D-tyrosine (AMPT) Ticket ID: AMPT-PROTO-001 Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology

Executive Summary

You are likely experiencing hypolocomotion (sedation) as a direct, mechanism-based consequence of α-Methyl-D-tyrosine (AMPT) administration. Because AMPT inhibits Tyrosine Hydroxylase (TH), it depletes the entire catecholamine pool (Dopamine, Norepinephrine, Epinephrine).[1]

The Core Conflict: You need catecholamine depletion to test your hypothesis, but the resulting sedation confounds behavioral readouts (e.g., memory tasks, operant responding).

This guide provides the technical protocols to titrate, manage, and validate these effects, ensuring your data reflects specific neurochemical deficits rather than general motor incapacity.

Module 1: Mechanistic Diagnostic

Why is my animal immobile?

AMPT acts on the rate-limiting step of catecholamine synthesis.[1][2] Sedation is not an "off-target" side effect; it is the primary phenotypic readout of successful Dopamine (DA) and Norepinephrine (NE) depletion.

Pathway Visualization

The following diagram illustrates the blockade point and the downstream collapse of the catecholamine pool.

AMPT_Mechanism Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (Rate Limiting Step) AMPT α-Methyl-D-tyrosine (INHIBITOR) AMPT->Tyrosine Competitive Inhibition Dopamine Dopamine (Motor Control) LDOPA->Dopamine AADC NE Norepinephrine (Arousal) Dopamine->NE DβH

Figure 1: Mechanism of Action. AMPT competitively inhibits Tyrosine Hydroxylase, preventing L-DOPA synthesis and causing downstream depletion of Dopamine and Norepinephrine.[1]

Module 2: Formulation & Solubility Troubleshooting

Inconsistent sedation often stems from inconsistent bioavailability.

User Issue: "The drug didn't dissolve," or "Results vary between batches." Root Cause: AMPT (free base) has poor water solubility at neutral pH.

Standardized Preparation Protocol

Do not use simple saline. Follow this pH-switch method to ensure a true solution, not a suspension.

StepActionTechnical Note
1. Weighing Calculate total mass required.Use the Methyl Ester form (Metyrosine) if possible for better solubility; if using free base, proceed below.
2. Acidification Add few drops of 4N HCl or Glacial Acetic Acid .AMPT dissolves readily in acidic conditions (pH < 2).
3. Dilution Add 80% of final volume (Saline/PBS).Solution will remain clear.
4. Neutralization Slowly titrate with NaOH (1N-5N) to pH 5.5–6.0.CRITICAL: Do not overshoot to pH > 7.4 or it may precipitate. Injecting highly acidic solutions causes peritonitis, confounding behavior.
5. Sterilization Pass through a 0.22 µm syringe filter.[3]Essential for IP injections to prevent inflammation-induced sickness behavior.

Module 3: Optimizing the Therapeutic Window

How do I balance depletion vs. movement?

You must identify the "sweet spot" where catecholamines are sufficiently low to impair specific signaling but high enough to permit basic motor function.

Protocol A: Dose Titration Strategy

Reference Baseline: Rats (Wistar/SD)

Dose (IP)Est. Depletion (Striatum)Behavioral PhenotypeRecommended Use
50 mg/kg ~30-40%Minimal sedation.Cognitive tasks requiring high motor output.
100 mg/kg ~50-60%Mild hypolocomotion; reduced rearing.Standard starting point.
200+ mg/kg >75%Severe akinesia/catalepsy.Biochemical assays only (not behavioral).
Protocol B: The "Split-Dose" Regimen

Instead of one massive bolus, use fractionated dosing to maintain steady-state inhibition without peak toxicity.

  • T = 0 hrs: Inject 50–75 mg/kg (IP).

  • T = 4 hrs: Inject 25–50 mg/kg (IP).

  • Testing Window: Perform behavioral assays at T = 5–6 hrs .

    • Rationale: This prevents the acute "crash" seen 1-2 hours post-high-dose while maintaining enzyme inhibition.

Module 4: The "Rescue" Validation (Mandatory Control)

How do I prove my result isn't just a tired animal?

If AMPT impairs performance in your task, you must demonstrate that restoring Dopamine reverses this impairment. This differentiates specific neurochemical deficits from general malaise or toxicity.

The L-DOPA Rescue Protocol

Concept: L-DOPA bypasses the AMPT blockade (see Figure 1), rapidly restoring Dopamine levels.

  • Group 1 (Control): Vehicle + Vehicle

  • Group 2 (Depletion): AMPT + Vehicle

  • Group 3 (Rescue): AMPT + L-DOPA (10–50 mg/kg) + Benserazide (15 mg/kg)

    • Note: Benserazide is a peripheral decarboxylase inhibitor. It ensures L-DOPA isn't converted to Dopamine in the blood, reducing peripheral side effects and maximizing brain uptake.

Success Criteria:

  • If Group 3 performs significantly better than Group 2 (and similar to Group 1), your deficit is Dopamine-dependent.

  • If Group 3 remains impaired, the issue is likely non-specific toxicity or Norepinephrine-dependent (since L-DOPA preferentially restores DA).

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific experimental problem.

Troubleshooting_Tree Start Problem: Animal is Sedated CheckDose Check Dose (>150 mg/kg?) Start->CheckDose CheckTime Check Timing (<2 hrs post-injection?) CheckDose->CheckTime No ReduceDose Action: Reduce to 50-100 mg/kg CheckDose->ReduceDose Yes CheckSolubility Check Solution pH (Precipitate visible?) CheckTime->CheckSolubility No Wait Action: Wait 4+ hrs (Split Dose Protocol) CheckTime->Wait Yes FixPrep Action: Re-acidify & Neutralize (See Mod 2) CheckSolubility->FixPrep Yes Rescue Action: Run L-DOPA Rescue Control CheckSolubility->Rescue No (Protocol seems fine)

Figure 2: Diagnostic logic for resolving AMPT-induced motor deficits.

References

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by α-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[4] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95.[4] Link

  • Ahlenius, S. (1974). Reversal by L-DOPA of the suppression of locomotor activity induced by inhibition of tyrosine-hydroxylase and DA-beta-hydroxylase in mice. Brain Research, 69(1), 57-65. Link

  • Widerlöv, E., & Lewander, T. (1978). The relationship between amphetamine antagonism and depletion of brain catecholamines by α-methyl-p-tyrosine in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 304, 111–123. Link

  • Seiden, L. S., & Carlsson, A. (1963). Temporary and partial antagonism of the behavioral effects of amphetamine by α-methyl-tyrosine. Psychopharmacologia, 4, 418-423. Link

Sources

Technical Support Center: Specificity of α-Methyl-tyrosine for Tyrosine Hydroxylase

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for experiments involving the inhibition of Tyrosine Hydroxylase (TH) by its various α-Methyl-tyrosine isomers. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs): The Fundamentals of TH Inhibition

This section addresses the foundational concepts regarding Tyrosine Hydroxylase and its inhibition by α-Methyl-tyrosine, with a special focus on the specificity of its different stereoisomers.

Q1: What is Tyrosine Hydroxylase (TH) and why is it a critical experimental target?

A: Tyrosine Hydroxylase (TH) is the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of all catecholamines: dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[1][2][3] This pathway begins with the conversion of the amino acid L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA).[1][4] Because it is the rate-limiting step, inhibiting TH provides the most effective method for depleting overall catecholamine levels, making it a powerful tool for studying the roles of these neurotransmitters in various physiological and pathological processes.[5][6] Deficiencies in TH or dysregulation of this pathway are implicated in disorders like Parkinson's disease and certain forms of dystonia.[3][7][8]

Catecholamine_Pathway cluster_pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: The catecholamine synthesis pathway, highlighting TH as the initial, rate-limiting enzyme.

Q2: What is α-Methyl-p-tyrosine (AMPT) and how does it inhibit TH?

A: α-Methyl-p-tyrosine (AMPT) is a derivative of the amino acid tyrosine that acts as a competitive inhibitor of the Tyrosine Hydroxylase enzyme.[9][10][11] Its mechanism of action relies on its structural similarity to the natural substrate, L-tyrosine.[11] AMPT binds to the active site of the TH enzyme, preventing L-tyrosine from binding and being converted to L-DOPA.[9][11] This blockade at the rate-limiting step leads to a significant reduction in the downstream synthesis of dopamine, norepinephrine, and epinephrine.[9][12][13]

Competitive_Inhibition cluster_enzyme cluster_molecules TH Tyrosine Hydroxylase (Enzyme) ActiveSite Active Site LDOPA L-DOPA (Product) ActiveSite->LDOPA Catalyzes Blocked Inhibition (No Product) ActiveSite->Blocked Tyrosine L-Tyrosine (Substrate) Tyrosine->ActiveSite Binds AMPT α-Methyl-L-tyrosine (Competitor) AMPT->ActiveSite Competes & Blocks

Caption: Competitive inhibition of Tyrosine Hydroxylase by α-Methyl-L-tyrosine.

Q3: The topic specifies α-Methyl-D-tyrosine. How does its activity compare to other isomers like α-Methyl-L-tyrosine?

A: This is a critical point of specificity. α-Methyl-p-tyrosine exists as a racemic mixture (α-Methyl-D,L-tyrosine) containing two stereoisomers: the L-isomer and the D-isomer.[9]

  • α-Methyl-L-tyrosine (also known as the S-isomer or Metirosine): This is the biologically active isomer.[9] It effectively competes with the natural substrate, L-tyrosine, for the active site of Tyrosine Hydroxylase, leading to potent inhibition of catecholamine synthesis.[5]

  • α-Methyl-D-tyrosine (also known as the R-isomer): This isomer is considered inactive or significantly less active as an inhibitor of Tyrosine Hydroxylase.[9]

Therefore, the specificity of α-Methyl-tyrosine for TH resides almost exclusively in the L-isomer. When conducting experiments, using the pure L-isomer (Metirosine, CAS 672-87-7) will yield the most potent and specific inhibition. Using the racemic mixture (often sold as α-Methyl-p-tyrosine, CAS 658-48-0) will result in approximately half the potency of the pure L-isomer, as only the L-component is active. Using pure α-Methyl-D-tyrosine is not recommended for experiments aiming to inhibit TH activity.

Compound Isomer Common Name(s) Relative Activity on TH
α-Methyl-L-tyrosineL-isomer (S-form)Metirosine, L-AMPTActive Inhibitor
α-Methyl-D-tyrosineD-isomer (R-form)D-AMPTInactive [9]
α-Methyl-D,L-tyrosineRacemic MixtureAMPT, RacemetirosineActive (approx. 50% potency of pure L-isomer)
Q4: What are the primary downstream consequences of effective TH inhibition?

A: Successful inhibition of TH by active α-Methyl-L-tyrosine leads to a dose-dependent reduction in the synthesis of catecholamines.[9][14] This can be measured experimentally by quantifying the levels of:

  • Neurotransmitters: Decreased concentrations of dopamine (DA), norepinephrine (NE), and epinephrine (E).

  • Metabolites: Decreased levels of catecholamine metabolites in biological fluids (e.g., CSF, urine) or tissue homogenates.[9]

These biochemical changes manifest as physiological and behavioral effects, such as sedation, which is the most common side effect observed in clinical use.[14]

Experimental Design & Protocols

This section provides practical guidance for designing and executing experiments to study TH inhibition.

Q5: How can I experimentally validate the inhibitory activity of an AMPT isomer on Tyrosine Hydroxylase in my lab?

A: An in vitro enzyme activity assay is the most direct method to confirm the inhibitory potential of your compound. This protocol provides a framework for a self-validating system by including necessary controls. The endpoint is the quantification of L-DOPA produced from L-tyrosine, typically measured by High-Performance Liquid Chromatography (HPLC).

Assay_Workflow cluster_workflow In Vitro TH Activity Assay Workflow Prep Step 1: Reagent Preparation (Buffer, TH Enzyme, Cofactors, Substrate, Inhibitors) Incubate Step 2: Incubation - TH Enzyme - L-Tyrosine (Substrate) - Cofactors (Fe²⁺, BH₄) - Test Compound (e.g., L-AMPT) - Vehicle Control Prep->Incubate Stop Step 3: Stop Reaction (e.g., add Perchloric Acid) Incubate->Stop Analyze Step 4: Analysis Quantify L-DOPA production (HPLC with Electrochemical Detection) Stop->Analyze Calculate Step 5: Data Calculation Determine % Inhibition relative to Vehicle Control Analyze->Calculate

Sources

impact of α-Methyl-D-tyrosine on other neurotransmitter systems

Technical Support Center: -Methyl-Tyrosine Applications

Topic: Impact of -Methyl-D-tyrosine on Non-Dopaminergic Systems

Current Status: Operational | Ticket ID: AMPT-ISO-001

Executive Summary: The Isomer Criticality

User Alert: You have specifically inquired about


-Methyl-D-tyrosine

stereospecific
  • 
    -Methyl-L-tyrosine (Metyrosine):  The active inhibitor of Tyrosine Hydroxylase (TH). It depletes catecholamines (Dopamine, Norepinephrine, Epinephrine).
    
  • 
    -Methyl-D-tyrosine:  Generally considered pharmacologically inert  regarding TH inhibition. It is frequently used as a negative control  to verify that effects observed with the L-isomer are due to catecholamine depletion and not non-specific toxicity or transport competition.
    

If your experimental goal is to deplete dopamine, but you are using the D-isomer , your experiment will fail. If your goal is to control for off-target effects, the D-isomer is the correct choice.

Troubleshooting Guide: Cross-System Impacts

Module A: Serotonergic System (5-HT)

Issue: "I am observing changes in Serotonin (5-HT) levels. Is the drug non-specific?"

Technical Analysis: Under standard protocols (<100 mg/kg),

ParameterObservationRoot Cause AnalysisAction Item
5-HT Levels Transient DecreaseStress Response: High-dose IP injections cause physical stress, elevating corticosteroids which can transiently alter 5-HT turnover.Habituate animals to handling 3 days prior to injection.
5-HIAA Levels ElevatedMetabolic Shift: Reduced competition for Monoamine Oxidase (MAO) by dopamine may slightly increase 5-HT degradation.Verify with HPLC; usually statistically insignificant.
Sleep/Wake REM SuppressionParadoxical Effect: While DA depletion promotes sedation, severe depletion can fragment sleep architecture, indirectly affecting circadian 5-HT modulation.Monitor EEG/EMG; differentiate from 5-HT syndrome.

Diagnostic Question: Are you using a racemic mixture (DL-)?

  • Insight: The L-isomer causes the depletion. The D-isomer in the mix contributes to renal load (crystalluria) without contributing to TH inhibition, potentially stressing the animal and confounding 5-HT data via stress pathways.

Module B: Glutamate & GABA (Network Effects)

Issue: "My electrophysiology recordings show altered Glutamate/GABA firing, but AMPT doesn't bind their receptors."

Technical Analysis:

circuit-level compensations
  • Mechanism: Dopamine acts as a "volume knob" in the striatum.

    • D1 Receptors (Direct Pathway): Normally excitatory. Removal of DA

      
       Reduced GABA release to output nuclei.
      
    • D2 Receptors (Indirect Pathway): Normally inhibitory. Removal of DA

      
      Disinhibition  (Increased Glutamate drive from Subthalamic Nucleus).
      

Visualizing the Network Cascade:

Gcluster_striatumStriatal Microcircuitcluster_downstreamDownstream Compensatory OutputAMPTα-Methyl-L-TyrosineTHTyrosine HydroxylaseAMPT->THInhibitsDADopamine DepletionTH->DAPrevents SynthesisD2D2 Receptor (Indirect)DA->D2Loss of ToneGABA_StrStriatal GABA NeuronsD2->GABA_StrDisinhibition(Loss of Braking)GLU_STNSubthalamic Nucleus(Glutamate Surge)GABA_Str->GLU_STNAltered Input

Figure 1: The "Brake Failure" Effect. AMPT does not bind Glutamate receptors; it removes the Dopaminergic "brake," causing a surge in downstream Glutamatergic firing.

Physiological Confounds: The Crystalluria Hazard

Critical Safety Notice: Both L- and D-isomers of

crystalluria

Symptom: Animal hunched posture, weight loss, hematuria (blood in urine). False Positive: You may interpret this as "sedation" (dopamine depletion), but it is actually renal pain.

Protocol: Crystalluria Prevention
  • Hydration: Administer 2-3 mL of sterile saline (s.c.) concurrently with high-dose AMPT.

  • Alkalinization: Keep urine pH > 7.0.

    • Add Sodium Bicarbonate to drinking water (1-2%).

  • Dose Splitting: Avoid single bolus doses > 200 mg/kg. Split into two injections spaced 4 hours apart.

Validated Experimental Protocols

Protocol A: Specificity Verification (The "D-Control")

Use this to prove your observed effects are due to DA depletion, not toxicity.

  • Group 1 (Experimental): Inject

    
    -Methyl-L -tyrosine (200 mg/kg i.p.).
    
  • Group 2 (Negative Control): Inject

    
    -Methyl-D -tyrosine (200 mg/kg i.p.).
    
  • Group 3 (Vehicle): Saline injection.

  • Readout:

    • Measure locomotor activity at T+4 hours.

    • Success Criteria: Group 1 shows >60% reduction in motility. Group 2 is statistically indistinguishable from Group 3.

Protocol B: Dopamine Depletion Confirmation (HPLC)

Never assume depletion occurred. Verify.

  • Tissue: Dissect Striatum rapidly on ice.

  • Homogenization: 0.1M Perchloric acid (PCA) with antioxidant (Na-metabisulfite).

  • Analysis: HPLC-ECD (Electrochemical Detection).

  • Calculation:

    
    
    
  • Threshold: Behavioral effects usually require >70% striatal DA depletion.

Frequently Asked Questions (FAQ)

Q: Can I use


-Methyl-D-tyrosine to inhibit norepinephrine synthesis specifically?A:No.

Fusaric AcidDisulfiram

Q: Does AMPT affect trace amines (Tyramine/Octopamine)? A: Yes. TH is involved in the synthesis of trace amines. AMPT will reduce levels of tyramine and octopamine, which may contribute to minor "off-target" behavioral effects, though these are negligible compared to the catecholamine collapse.

Q: Why did my animals die after 2 days of chronic treatment? A: Likely nephrotoxicity from crystal formation. Did you use the racemic (DL) mixture? The D-isomer contributes to toxicity without therapeutic benefit. Switch to pure L-isomer and implement the alkalinization protocol (See Section 3).

References

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. Link
    
  • Engelman, K., et al. (1968). Biochemical and pharmacologic effects of

    
    -methyltyrosine in man. Journal of Clinical Investigation, 47(3), 577–594.[1] Link
    
    • Key Source for Crystalluria and Isomer Safety d
  • Widerlöv, E. (1979). A comparative study of the effects of -methyl-p-tyrosine and its methyl ester on brain catecholamines. Archives Internationales de Pharmacodynamie et de Thérapie, 240(1), 28-39.
  • Ahlenius, S., et al. (1973). On the involvement of monoamines in the mediation of abnormal behavior. British Journal of Pharmacology, 48(4). Link

    • Establishes the specificity of L-isomer vs D-isomer control.

Validation & Comparative

Technical Comparison: α-Methyl-D-tyrosine vs. 3-Iodotyrosine for Catecholamine Inhibition

[1]

Executive Summary

For researchers investigating catecholamine biosynthesis, the choice between


-Methyl-p-tyrosine (AMPT)3-Iodotyrosine (3-IT)1
  • 
    -Methyl-L-tyrosine (Metyrosine):  The standard, metabolically stable in vivo  inhibitor of Tyrosine Hydroxylase (TH).[1] It effectively crosses the blood-brain barrier (BBB).[1]
    
  • 3-Iodotyrosine (3-IT): A highly potent in vitro inhibitor (

    
    ) but metabolically unstable in vivo due to rapid deiodination and conversion to thyroid hormones.[1]
    
  • 
    -Methyl-D-tyrosine: CRITICAL DISTINCTION.  The D-isomer is biologically inert regarding TH inhibition.[1] It is exclusively used as a negative control  to validate that observed effects are due to enzyme inhibition rather than non-specific chemical toxicity.
    
Mechanistic Deep Dive: Tyrosine Hydroxylase Inhibition

Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in catecholamine synthesis, converting L-Tyrosine to L-DOPA.[1][2] Both compounds target this step but interact with the enzyme differently.[3]

1.1 The Stereochemistry Check (The "D" vs. "L" Trap)

The prompt specifically requested


-Methyl-D-tyrosine11
  • L-Isomer (S-configuration): Structurally mimics L-Tyrosine.[1] It binds to the active site, competing with the substrate.[3][4]

  • D-Isomer (R-configuration): Does not fit the stereospecific active site of mammalian TH.[1]

  • Application: If your protocol requires depletion of dopamine/norepinephrine, you must use the L-isomer (or the racemate, though the L-form is responsible for activity).[1] Use the D-isomer only to prove specificity.

1.2 Binding Kinetics
  • 
    -Methyl-p-tyrosine (L-isomer):  Acts as a competitive inhibitor with tyrosine.[1][4][5] It also mimics the substrate in the transport across the BBB via the L-type amino acid transporter (LAT1).
    
  • 3-Iodotyrosine (3-IT): The iodine atom at the 3-position creates significant steric bulk and electronic alteration.[1] It binds the active site with high affinity (

    
    ), often exceeding the potency of AMPT in purified enzyme assays. However, it competes with the iron/biopterin cofactor binding domain, making it a powerful tool for kinetic studies.[1]
    
Comparative Analysis: Performance & Utility
Feature

-Methyl-L-tyrosine (Metyrosine)
3-Iodotyrosine (3-IT)

-Methyl-D-tyrosine
Primary Role Systemic Catecholamine DepletionIn Vitro Enzyme Inhibition / Thyroid PrecursorNegative Control
TH Inhibition Potency Moderate (

)
High (

)
Inactive
In Vivo Stability High (Excreted largely unchanged)Low (Rapidly deiodinated)High (Inert)
BBB Permeability Excellent (via LAT1 transporter)Poor / Rapidly MetabolizedModerate (Transported but inactive)
Metabolic Fate Minimal metabolismConverted to Monoiodotyrosine (MIT)

Thyroid Hormones
Excreted unchanged
Toxicity Profile Crystalluria (at high doses), SedationThyroid dysfunction, potential cytotoxicityLow
Expert Insight: The "IMT" Tracer

Do not confuse 3-IT with IMT (L-3-iodo-


-methyltyrosine)11
Visualization: Catecholamine Biosynthesis & Inhibition[1][3][5][6][7]

The following diagram illustrates the exact intervention points for these compounds in the catecholamine pathway.

CatecholaminePathwayTyrosineL-TyrosineTHTyrosine Hydroxylase (TH)(Rate Limiting Step)Tyrosine->THLDOPAL-DOPA(Dihydroxyphenylalanine)AADCAromatic L-amino aciddecarboxylase (AADC)LDOPA->AADCDopamineDopamineNENorepinephrineDopamine->NEEpiEpinephrineNE->EpiAMPTα-Methyl-L-tyrosine(Active Drug)AMPT->THCompetitiveInhibitionThreeIT3-Iodotyrosine(Potent In Vitro)ThreeIT->THHigh AffinityInhibitionD_AMPTα-Methyl-D-tyrosine(Negative Control)D_AMPT->THNo EffectTH->LDOPAAADC->Dopamine

Caption: Schematic of catecholamine synthesis. Note that

1
Experimental Protocols
Protocol A: In Vitro Tyrosine Hydroxylase Assay (Using 3-IT)

Best for: Determining

1

Reagents:

  • Enzyme Source: PC12 cell lysate or recombinant human TH.

  • Substrate: L-Tyrosine (

    
    ).
    
  • Cofactor: Tetrahydrobiopterin (BH4) (

    
    ) – Critical: TH is inactive without BH4.
    
  • Inhibitor: 3-Iodotyrosine (0.01

    
     – 10 
    
    
    serial dilution).

Workflow:

  • Preparation: Incubate enzyme source with 3-IT for 10 minutes at 37°C in MES buffer (pH 6.0) to allow inhibitor binding.

  • Initiation: Add L-Tyrosine and BH4 to start the reaction.[1]

  • Reaction: Incubate for 15–30 minutes at 37°C.

  • Termination: Stop reaction with 0.1 M Perchloric Acid (PCA) containing sodium bisulfite (antioxidant).

  • Detection: Centrifuge (10,000 x g, 10 min). Inject supernatant into HPLC-ECD (Electrochemical Detection).

  • Readout: Measure L-DOPA production. 3-IT should show dose-dependent reduction with an

    
     in the sub-micromolar range.[1]
    
Protocol B: In Vivo Catecholamine Depletion (Using AMPT)

Best for: Behavioral studies or validating dopamine-dependence of a phenotype.[1]

Reagents:

  • Compound:

    
    -Methyl-DL-tyrosine methyl ester hydrochloride (Soluble form).[1] Note: The DL racemate is often used for cost, but dosage is calculated based on the L-content.[1]
    
  • Control:

    
    -Methyl-D-tyrosine (if available) or Saline vehicle.[1]
    

Workflow:

  • Dosage Calculation: Administer 200–250 mg/kg (IP) to mice/rats.

  • Timing:

    • T=0: Injection.

    • T+2h: Significant depletion of striatal dopamine begins.

    • T+4h: Peak depletion (often >50% reduction).

  • Validation: Sacrifice a subset of animals at T+4h. Dissect striatum. Homogenize in 0.1 M PCA.

  • Analysis: HPLC-ECD quantification of Dopamine and DOPAC (metabolite).

  • Outcome: Active group should show >50% drop in DA; D-isomer group should match Saline control.

References
  • Udenfriend, S., et al. (1965).[1] "Inhibitors of purified beef adrenal tyrosine hydroxylase." Biochemical Pharmacology. Link

  • Spector, S., et al. (1965).[1] "Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[1][6][7] Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Nagatsu, T., et al. (1964).[1] "Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis." Journal of Biological Chemistry. Link

  • Widerlöv, E. (1979).[1] "Dose-dependent pharmacokinetics of

    
    -methyl-p-tyrosine (AMPT) in the rat." Journal of Pharmacy and Pharmacology. Link
    
  • Cayman Chemical. "3-Iodotyrosine Product Information & Ki Data." Link

α-Methyl-p-tyrosine (AMPT) vs. its individual stereoisomers

Technical Comparison: -Methyl-p-tyrosine (AMPT) Stereoisomers

A Senior Scientist’s Guide to Mechanism, Potency, and Experimental Protocols [1]

Executive Summary
121L-isomerD-isomer1
Mechanistic Pharmacology
1.1 Mechanism of Action

AMPT acts as a competitive analogue of the amino acid L-tyrosine. It binds to the active site of Tyrosine Hydroxylase (TH) , preventing the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine).[1] Because this step is rate-limiting, its inhibition effectively shuts down the downstream synthesis of all catecholamines.[1][3]

1.2 Stereoselectivity: The Critical Variable

The chirality of AMPT at the

  • L-Isomer (S-isomer, Metyrosine): This is the pharmacologically active form.[1] It mimics the natural substrate L-tyrosine, fitting into the TH active site with high affinity.[1]

  • D-Isomer (R-isomer): This isomer is considered pharmacologically inactive regarding TH inhibition.[1] It does not effectively bind to the enzyme's catalytic pocket to prevent L-tyrosine hydroxylation.[1]

  • Racemic Mixture (DL-AMPT): A 1:1 mixture of both isomers.[1] In research, this is often used due to lower cost, but it effectively dilutes the active inhibitor by 50% and introduces a competitive substrate for transport (see below).[1]

1.3 Transport Kinetics (The Hidden Variable)

Both isomers are substrates for the L-type Amino Acid Transporter 1 (LAT1) , which crosses the Blood-Brain Barrier (BBB) and cell membranes.[1]

  • Competition: The D-isomer, while inactive on the enzyme, still competes with the L-isomer (and endogenous tyrosine) for transport via LAT1.[1]

  • Implication: Using the racemic mixture requires higher total dosing not just to match the L-isomer content, but to overcome transport competition from the inactive D-isomer.[1]

Comparative Performance Matrix

The following table summarizes the key physicochemical and pharmacological differences to assist in reagent selection.

FeatureL-

-Methyltyrosine (Metyrosine)
DL-

-Methyltyrosine (Racemate)
D-

-Methyltyrosine
CAS Number 672-87-7658-48-0672-86-6
TH Inhibition Potency High (Active Drug)Moderate (50% Active)Negligible / Inactive
LAT1 Transport Affinity HighMixedModerate (Competes)
Clinical Status FDA Approved (Pheochromocytoma)Research Use OnlyResearch Use Only
Solubility (pH 7.4) Low (~2 mg/mL)Low (~2 mg/mL)Low
Primary Use Case Clinical therapy; Precision kineticsCost-effective in vivo depletionNegative control studies
Visualization: Pathway & Workflow
3.1 Catecholamine Synthesis Blockade

The diagram below illustrates the precise point of intervention in the biosynthetic pathway.

CatecholaminePathwayTyrosineL-TyrosineTHTyrosine Hydroxylase(Rate Limiting)Tyrosine->THLDOPAL-DOPADDCDOPA DecarboxylaseLDOPA->DDCDopamineDopamineDBHDopamine β-hydroxylaseDopamine->DBHNENorepinephrinePNMTPNMTNE->PNMTEpiEpinephrineTH->LDOPADDC->DopamineDBH->NEPNMT->EpiAMPTL-AMPT(Inhibitor)AMPT->THCompetes withL-Tyrosine

Caption: AMPT competitively inhibits Tyrosine Hydroxylase, the rate-limiting step, preventing the formation of all downstream catecholamines.[1]

3.2 Experimental Workflow: In Vivo Depletion

Timeline for a standard acute depletion protocol in rodents.

DepletionProtocolStartBaseline Acclimation(T = -24h)PrepSolution Prep(NaOH Dissolution + pH Adjust)Start->PrepDose1Injection 1(T = 0h)300 mg/kg i.p.Prep->Dose1Dose2Injection 2 (Optional)(T = +4h)Maintain DepletionDose1->Dose2For prolongedstudiesTestBehavioral Testing / Assay(T = +4h to +12h)Dose1->TestAcute effectpeakDose2->TestRecoveryCatecholamine Recovery(T = +24h to +48h)Test->Recovery

Caption: Standard timeline for acute catecholamine depletion. Peak depletion typically occurs 2-4 hours post-injection.[1]

Experimental Protocols
4.1 Preparation of AMPT for Injection (Self-Validating Protocol)

AMPT has poor water solubility at neutral pH.[1] Attempting to dissolve it directly in saline often results in a suspension that causes inconsistent dosing.[1] The following "pH-switch" method ensures a true solution.

Reagents:

  • 
    -Methyl-DL-tyrosine methyl ester HCl (or free acid).[1]
    
  • 1.0 N NaOH.[1]

  • 1.0 N HCl.[1]

  • Sterile Saline (0.9% NaCl).[1]

Protocol:

  • Weighing: Calculate the total amount required (e.g., for 10 mice at 25g each @ 300 mg/kg = 75 mg total active drug).[1] Note: If using the Racemate, ensure your dose calculation accounts for the 50% inactive D-isomer if strictly matching an L-isomer paper, though 300 mg/kg of Racemate is a standard effective supramaximal dose.[1]

  • Solubilization: Add the powder to a minimal volume of 1.0 N NaOH (approx 0.1 mL per 100 mg drug). Vortex until fully dissolved and clear.[1] The solution will be basic (pH > 10).[1]

  • Titration: Slowly add 1.0 N HCl dropwise while monitoring with a micro-pH probe or litmus paper.

  • Target Endpoint: Bring pH to 7.0 – 7.4 .

    • Critical Step: If you overshoot and the solution becomes acidic, AMPT will precipitate out as a white solid.[1] If this happens, add a drop of NaOH to redissolve and try again.

  • Dilution: Bring to final volume with sterile saline.

  • Validation: The final solution should be clear. Inject immediately (i.p.).

4.2 In Vivo Dosing Guidelines
  • Mouse (C57BL/6): 300 mg/kg i.p.[1] (Racemic).[1][2]

    • Effect: Significant depletion of striatal dopamine (~50-60%) and norepinephrine within 2-4 hours.[1]

    • Maintenance: For sustained depletion, repeat dose every 4 hours.

  • Rat (Sprague-Dawley): 50-100 mg/kg i.p.[1] (L-isomer) or 200-250 mg/kg (Racemic).[1]

  • Safety Note: High doses can cause crystalluria (precipitation of drug in urine) leading to kidney damage.[1] Ensure animals are well-hydrated.[1]

Selection Guide: Which Isomer to Use?
ScenarioRecommended FormRationale
Clinical Mimicry L-Isomer To replicate exact clinical pharmacodynamics of Demser (Metyrosine).
General Depletion Racemate (DL) Cost-effective.[1] At high doses (300 mg/kg), the "inactive" D-isomer does not prevent the L-isomer from achieving near-maximal enzyme blockade.[1]
Transporter Studies D-Isomer Use as a control to study LAT1 transport competition without inhibiting intracellular Tyrosine Hydroxylase.[1]
Kinetic Analysis L-Isomer Essential for determining accurate

values; the racemate introduces a confounding variable (inactive competitor).[1]
References
  • Sjoerdsma, A., et al. (1965).[1][4] "Inhibition of catecholamine synthesis in man with alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[1][2][4][5][6][7] The Lancet.[1][4]

  • Udenfriend, S., et al. (1965).[1][4] "Inhibitors of purified beef adrenal tyrosine hydroxylase." Biochemical Pharmacology. (Foundational text on L-isomer specificity).

  • Widerlöv, E. (1979).[1] "Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (AMPT) in the rat." Archives Internationales de Pharmacodynamie et de Therapie.[1]

  • Specter, S., et al. (1965).[1][4] "Norepinephrine depletion in rat heart and brain by alpha-methyl-tyrosine."[1] Science.

  • Yanagida, O., et al. (2001).[1] "Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines." Biochimica et Biophysica Acta. (Details on LAT1 transport of tyrosine analogs).

  • Engelman, K., et al. (1968).[1] "Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis."[1][7] Journal of Clinical Investigation.

comparing the efficacy of different tyrosine hydroxylase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject:


-Methyl-p-tyrosine (Metyrosine) vs. 3-Iodo-L-tyrosine (3-IT)
Audience:  Senior Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in catecholamine biosynthesis, converting L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2][3][4][5] Precise inhibition of TH is critical for modeling dopamine depletion syndromes (e.g., Parkinson’s disease) and managing catecholamine-secreting tumors (e.g., pheochromocytoma).

This guide compares the two most prevalent experimental inhibitors:


-Methyl-p-tyrosine (AMPT)  and 3-Iodo-L-tyrosine (3-IT) .
  • Verdict: AMPT remains the gold standard for in vivo behavioral studies due to its established blood-brain barrier (BBB) permeability and reversible depletion kinetics. 3-IT demonstrates superior potency (lower

    
    ) and is the preferred probe for in vitro mechanistic studies and structural biology due to its halogen-mediated steric occlusion of the active site.
    

Mechanistic Foundation

To select the appropriate inhibitor, one must understand the catalytic cycle of TH. The enzyme requires molecular oxygen, iron (


), and tetrahydrobiopterin (

) as cofactors.
The Catecholamine Biosynthetic Pathway

The following diagram illustrates the rate-limiting step controlled by TH and the specific intervention points for competitive inhibitors.[6]

TH_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting) Tyrosine->TH LDOPA L-DOPA TH->LDOPA Dopamine Dopamine LDOPA->Dopamine AADC (Enzyme) Dopamine->TH Feedback Inhibition AMPT α-Methyl-p-tyrosine (AMPT) AMPT->TH Competitive Inhibition ThreeIT 3-Iodo-L-tyrosine (3-IT) ThreeIT->TH High-Affinity Binding BH4 BH4 + O2 + Fe2+ BH4->TH Cofactor

Figure 1: The rate-limiting hydroxylation of L-Tyrosine.[7] AMPT and 3-IT act as competitive inhibitors at the substrate binding site, preventing the formation of L-DOPA.

Comparative Analysis: AMPT vs. 3-IT

Pharmacological Profiles

Both compounds function primarily as competitive inhibitors with respect to the substrate (tyrosine), but their utility diverges based on solubility and membrane permeability.

Feature

-Methyl-p-tyrosine (AMPT)
3-Iodo-L-tyrosine (3-IT)
Primary Application In vivo dopamine depletion; Clinical (Pheochromocytoma)In vitro kinetics; Structural biology; Peptide synthesis
Inhibition Type Competitive (vs Tyrosine)Competitive (vs Tyrosine)
Potency (

)
~10 - 20

M
~0.39

M (Higher Potency)
BBB Permeability Moderate (Active transport via LAT1)Low (Poor penetration without modification)
Solubility Low in neutral pH (often used as methyl ester)Low (requires acidic/basic adjustment)
Reversibility Reversible (washout restores activity)Reversible
Mechanism Note Mimics tyrosine but methyl group blocks hydroxylationIodine atom sterically occludes active site
Expert Insight: Why Choose 3-IT for In Vitro Assays?

While AMPT is famous, 3-IT is significantly more potent . The large iodine atom at the 3-position of the phenolic ring creates massive steric hindrance within the active site, yielding a


 in the sub-micromolar range (approx 0.39 

M). For cell-free assays where membrane permeability is not a factor, 3-IT provides a cleaner "on/off" switch for enzyme activity than AMPT.

Experimental Protocol: The L-DOPA Accumulation Assay

Objective: To quantitatively assess TH inhibitor efficacy in live tissue or cell culture. Principle: TH activity is unstable in isolation. The most reliable method measures the accumulation of L-DOPA in situ by blocking the downstream enzyme, Aromatic L-Amino Acid Decarboxylase (AADC), using NSD-1015 (3-hydroxybenzylhydrazine).

Reagents Required[2][10]
  • Inhibitor: AMPT or 3-IT (dissolved in 0.1 M HCl, neutralized).

  • AADC Blocker: NSD-1015 (Final conc: 100

    
    M).
    
  • Lysis Buffer: 0.1 M Perchloric acid (HClO

    
    ) with EDTA and sodium bisulfite (antioxidant).
    
  • Detection: HPLC with Electrochemical Detection (HPLC-ECD).

Step-by-Step Methodology
  • Pre-treatment: Incubate PC12 cells or brain slices at 37°C in physiological buffer (Krebs-Ringer).

  • Inhibitor Exposure: Add test inhibitor (AMPT or 3-IT) at varying concentrations (0.1

    
    M – 100 
    
    
    
    M) for 15 minutes.
  • AADC Blockade: Add NSD-1015 (100

    
    M). Crucial Step: Without this, L-DOPA is rapidly converted to dopamine, invalidating the rate measurement.
    
  • Accumulation Phase: Incubate for exactly 30 minutes.

  • Termination: Aspirate buffer; immediately add ice-cold 0.1 M Perchloric Acid to lyse cells and precipitate proteins.

  • Analysis: Centrifuge (15,000 x g, 10 min). Inject supernatant into HPLC-ECD.

Assay Workflow Diagram

Assay_Workflow Step1 Equilibrate Tissue/Cells (37°C, 15 min) Step2 Add TH Inhibitor (AMPT or 3-IT) Step1->Step2 Step3 Add NSD-1015 (Blocks L-DOPA -> Dopamine) Step2->Step3  Wait 15 min   Step4 Incubate 20-30 min (L-DOPA Accumulation) Step3->Step4 Step5 Stop Reaction (0.1M Perchloric Acid) Step4->Step5 Step6 HPLC-ECD Analysis (Quantify L-DOPA) Step5->Step6

Figure 2: Workflow for the L-DOPA accumulation assay. NSD-1015 is the critical component allowing L-DOPA measurement.

Data Interpretation & Causality

When analyzing results from the protocol above, ensure you distinguish between Total Inhibition and Competitive Shift .

  • IC50 Shifts: Because both AMPT and 3-IT are competitive with Tyrosine, the

    
     will shift depending on the intracellular concentration of Tyrosine.
    
    • High Tyrosine Media: Requires higher inhibitor concentration.

    • Low Tyrosine Media: Inhibitors appear more potent.

  • Causality Check: If L-DOPA levels decrease but Dopamine levels remain stable in the short term, this confirms TH inhibition but suggests vesicular dopamine reserves are buffering the effect. This is why measuring L-DOPA (the precursor) is superior to measuring Dopamine for assessing enzyme activity directly.

References

  • Nagatsu, T., Levitt, M., & Udenfriend, S. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis. Journal of Biological Chemistry. Link

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of Endogenous Norepinephrine Synthesis by

    
    -Methyl-Tyrosine, an Inhibitor of Tyrosine Hydroxylase. Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Udenfriend, S., Zaltzman-Nirenberg, P., & Nagatsu, T. (1965). Inhibitors of Purified Beef Adrenal Tyrosine Hydroxylase. Biochemical Pharmacology. Link

  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics. Link

  • Haavik, J., & Toska, K. (1998). Tyrosine Hydroxylase and Parkinson's Disease. Molecular Neurobiology. Link

Sources

α-Methyl-D-tyrosine's effects on compensatory mechanisms in the brain

Stereochemical Precision in Catecholamine Depletion: A Comparative Guide to -Methyl-D-Tyrosine vs. L-Isomer[1]

Content Type: Publish Comparison Guide Audience: Neuropharmacologists, Behavioral Scientists, and Drug Discovery Leads.

Executive Summary: The Stereochemical Control Crisis

In the study of compensatory neuroadaptations—how the brain rewires itself in response to neurotransmitter loss—specificity is paramount. The use of


-Methyl-DL-tyrosine

-Methyl-L-tyrosine
11

This guide analyzes


-Methyl-D-tyrosinenegative control13-Iodotyrosine1

Mechanism of Action: The Enantiomer Divergence

To understand the "effects" of the D-isomer, one must contrast it with the active L-isomer.[1] The brain's compensatory mechanisms are triggered only when catecholamine synthesis is effectively blocked.

The Pathway Blockade
  • 
    -Methyl-L-Tyrosine (Active):  Acts as a competitive inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[1][2] It mimics Tyrosine but cannot be hydroxylated to L-DOPA.[1]
    
  • 
    -Methyl-D-Tyrosine (Inactive Control):  Due to stereoselectivity, the D-isomer has negligible affinity for the TH active site.[1] It does not deplete dopamine or norepinephrine, meaning it does not trigger  the compensatory feedback loops associated with catecholamine loss.[1]
    
DOT Visualization: The Stereospecific Blockade

The following diagram illustrates the divergence in pathway activation between the L and D isomers.

CatecholamineSynthesisTyrosineL-TyrosineTHTyrosine Hydroxylase (TH)(Rate Limiting)Tyrosine->THSubstrateLDOPAL-DOPATH->LDOPAHydroxylationDopamineDopamineLDOPA->DopamineDecarboxylationDopamine->THFeedback Inhibition(Lost during L-AMPT blockade)LAMPTα-Methyl-L-Tyrosine(Active Inhibitor)LAMPT->THCompetitive Inhibition(Ki ~10-20 µM)DAMPTα-Methyl-D-Tyrosine(Inactive Control)DAMPT->THNo Binding(Steric Mismatch)

Figure 1: Stereospecific interaction with Tyrosine Hydroxylase.[1] Note that the D-isomer fails to engage the enzyme, leaving the synthesis pathway and feedback loops intact.

Comparative Analysis: Performance & Specificity

Researchers often confuse toxicity with mechanism.[1] The table below compares the D-isomer against the active L-isomer and 3-Iodotyrosine (an alternative inhibitor often used to avoid stress-related artifacts).

Table 1: Pharmacological Profile Comparison
Feature

-Methyl-L-Tyrosine (Active)

-Methyl-D-Tyrosine (Control)
3-Iodotyrosine (Alternative)
Primary Target Tyrosine Hydroxylase (Competitive Inhibitor)None (Inactive at TH)Tyrosine Hydroxylase
Catecholamine Depletion Severe (~50-80% reduction)Negligible (<5%)Moderate
Compensatory Effect High: Upregulation of TH expression; D2 receptor supersensitivity.[1]None: Baseline receptor density maintained.Low: Less induction of stress pathways.[1]
Renal Toxicity High (Crystalluria risk)Low (but controls for renal load)Low
Stress Response (ACTH) Induces stress-mediated ACTH releaseMinimal/NoneMinimal (Cleaner neuroendocrine profile)
Primary Use Case Inducing depletion models (Parkinson's, Depression).[1]Validating that effects are TH-specific, not toxic.[1]Acute inhibition without stress artifacts.[1]
Key Insight: The "Compensatory" Null Hypothesis

The "effect" of

null result1
  • If you see receptor upregulation with the L-isomer but NOT the D-isomer: The mechanism is specific to dopamine depletion.

  • If you see upregulation with BOTH: The effect is likely due to renal stress, amino acid transport competition, or systemic toxicity, not dopamine depletion.

Deep Dive: Compensatory Mechanisms in the Brain

When the L-isomer effectively blocks TH, the brain mounts a defense.[1] The D-isomer is the tool used to prove these defenses are specific.[1]

Upregulation of TH Expression (Enzyme Induction)[1]
  • Mechanism: Chronic blockade of TH by the L-isomer reduces dopamine feedback. The neuron compensates by transcribing more TH mRNA and increasing protein stability (pSer40 phosphorylation).[1]

  • D-Isomer Control: Administration of

    
    -Methyl-D-tyrosine results in no change  in TH mRNA levels, confirming that the induction observed with the L-isomer is a homeostatic response to low dopamine, not a chemical effect of the methyl-tyrosine structure.[1]
    
Post-Synaptic Supersensitivity[1]
  • Mechanism: Depletion of synaptic dopamine causes post-synaptic neurons (e.g., in the Striatum) to increase the density and sensitivity of D1 and D2 receptors (denervation supersensitivity).[1]

  • D-Isomer Control: Animals treated with the D-isomer show baseline behavioral responses to agonists, proving that the supersensitivity is a functional adaptation to specific neurotransmitter loss.

Validated Experimental Protocol: The Enantiomer-Pair Validation

Objective: To distinguish specific neurochemical compensation from off-target toxicity in a murine model.

Reagents
  • Active:

    
    -Methyl-L-tyrosine (Metyrosine)[1]
    
  • Control:

    
    -Methyl-D-tyrosine (Pure isomer, >99% ee)
    
  • Vehicle: Alkaline saline (pH 9-10) or methylcellulose suspension (AMPT is poorly soluble at neutral pH).[1]

Workflow Step-by-Step
  • Preparation:

    • Dissolve compounds immediately prior to use.[1] Critical: Both isomers must be dissolved in the exact same vehicle to control for pH irritation.[1]

    • Dose: 200–250 mg/kg i.p.[1] (Standard depletion dose).

  • Administration Schedule (Chronic Depletion Model):

    • Group A (Active): L-isomer injected every 6 hours for 24–48 hours.[1]

    • Group B (Specificity Control): D-isomer injected every 6 hours for 24–48 hours.[1]

    • Group C (Vehicle): Vehicle only.[1]

  • Readout 1: Biochemical Verification (HPLC-ECD)

    • Harvest striatal tissue.[1]

    • Success Criteria: Group A shows >50% DA reduction. Group B shows DA levels equivalent to Group C. If Group B shows depletion, your D-isomer is contaminated with L-isomer.[1]

  • Readout 2: Compensatory Marker (Western Blot)

    • Target: Tyrosine Hydroxylase (Total and pSer40) and D2 Receptor.[1]

    • Interpretation:

      • Group A: Increased TH/D2 (Compensatory response).

      • Group B: No change vs Group C.

DOT Visualization: The Validation Logic Flow

ValidationLogicInputObserved Effect:Increased Receptor SensitivityTestLTest with α-Methyl-L-TyrosineInput->TestLTestDTest with α-Methyl-D-TyrosineInput->TestDResultLEffect PresentTestL->ResultLResultD_PosEffect PresentTestD->ResultD_PosResultD_NegEffect AbsentTestD->ResultD_NegConcl_SpecCONCLUSION:Valid Compensatory Mechanism(Dopamine dependent)ResultL->Concl_SpecRequires D-Neg to confirmConcl_ToxCONCLUSION:Non-Specific Toxicity/Stress(Not Dopamine dependent)ResultD_Pos->Concl_ToxFails SpecificityResultD_Neg->Concl_SpecValidates Specificity

Figure 2: Logic flow for interpreting results using the D-isomer control. Only when the effect is absent in the D-arm can the mechanism be attributed to catecholamine depletion.

References

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[1] Journal of Pharmacology and Experimental Therapeutics. 
    
  • Brogden, R. N., et al. (1981).

    
    -Methyl-p-tyrosine: a review of its pharmacology and clinical use.[1][2][3] Drugs. 
    
  • Smythe, G. A., et al. (1989). Different acute effects of the tyrosine hydroxylase inhibitors

    
    -methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat.[1] Naunyn-Schmiedeberg's Archives of Pharmacology. 
    
  • Widerlöv, E. (1979).

    
    -methyl-p-tyrosine and its inactive enantiomer on central catecholamine neurons.[1] Acta Pharmacologica et Toxicologica. 
    
  • Udenfriend, S., et al. (1965). Inhibitors of purified beef adrenal tyrosine hydroxylase.[1] Biochemical Pharmacology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.